5-Ph-IAA-AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
acetyloxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C19H17NO4/c1-13(21)23-12-24-19(22)10-16-11-20-18-8-7-15(9-17(16)18)14-5-3-2-4-6-14/h2-9,11,20H,10,12H2,1H3 |
InChI Key |
FGVMSTLYCNILJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)CC1=CNC2=C1C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of 5-Ph-IAA-AM in the AID2 System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Auxin-Inducible Degron 2 (AID2) system represents a significant advancement in targeted protein degradation, offering rapid, reversible, and highly specific control over protein levels in a variety of model organisms. At the core of this enhanced system lies 5-phenyl-indole-3-acetic acid acetoxymethyl ester (5-Ph-IAA-AM), a cell-permeable prodrug that has revolutionized the utility of the AID2 technology. This guide provides a comprehensive technical overview of the mechanism of this compound within the AID2 system, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
The Core Mechanism: A "Bump-and-Hole" Strategy
The AID2 system operates on an elegantly engineered "bump-and-hole" strategy, designed to minimize leaky degradation and enhance the specificity of protein knockdown. This system relies on three key components:
-
A mutated F-box protein: Typically, this is a mutant of the plant protein Transport Inhibitor Response 1 (TIR1), such as Oryza sativa TIR1 with a phenylalanine-to-glycine substitution at position 74 (OsTIR1(F74G)) or Arabidopsis thaliana TIR1 with a similar mutation at position 79 (AtTIR1(F79G)). This mutation creates a "hole" in the auxin-binding pocket of the TIR1 protein.
-
A "bumped" auxin analog: 5-phenyl-indole-3-acetic acid (5-Ph-IAA) is a synthetic auxin analog that possesses a bulky phenyl group, the "bump." This modification prevents it from binding effectively to the wild-type TIR1 protein but allows it to fit snugly into the engineered "hole" of the mutant TIR1.
-
A mini auxin-inducible degron (mAID) tag: The protein of interest is genetically tagged with a small degron sequence (mAID) derived from the IAA17 protein.
The inactive form of the system maintains the stability of the mAID-tagged protein. Upon introduction of the inducer, the system is activated, leading to the degradation of the target protein.
The Role of this compound
This compound is a crucial facilitator of this process, particularly in organisms or cell types with limited permeability to 5-Ph-IAA. As a prodrug, this compound is designed to be more lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) group, releasing the active 5-Ph-IAA molecule.[1] This intracellular conversion ensures a sufficient concentration of the active ligand to initiate the degradation cascade.
The released 5-Ph-IAA then acts as a "molecular glue," bridging the interaction between the mutant TIR1 protein and the mAID tag on the target protein. This ternary complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein.
The Signaling Pathway of Protein Degradation
The this compound-induced degradation of a target protein follows the canonical ubiquitin-proteasome pathway. The key steps are outlined below:
Caption: The signaling cascade of the AID2 system initiated by this compound.
Quantitative Data on Degradation Efficiency and Kinetics
The AID2 system, with 5-Ph-IAA or its prodrug this compound, offers remarkable efficiency and rapid degradation kinetics. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Organism/Cell Line | Target Protein | Reference |
| DC₅₀ (6h) | 17.0 nM | Not specified | Not specified | [2][3] |
| T₁/₂ | 62.3 min | Not specified | Not specified | [2][3] |
| Effective Concentration | 1 µM | HCT116 cells | mAID-EGFP-NLS | |
| Effective Concentration | 5 µM | C. elegans larvae | AID::GFP | |
| Effective Concentration | 50 µM | C. elegans embryos | AID::GFP |
Table 1: Potency and Effective Concentrations of 5-Ph-IAA.
| Organism/Cell Line | Target Protein | Inducer & Concentration | Half-life (T₁/₂) | Time to >90% Degradation | Reference |
| HCT116 cells | mAID-EGFP-NLS | 1 µM 5-Ph-IAA | ~12 min | < 1 hour | |
| C. elegans larvae | AID*::GFP | 5 µM 5-Ph-IAA | ~15 min | ~4 hours | |
| Mouse Embryonic Fibroblasts | CEP192-mAID | 1 µM 5-Ph-IAA | Not specified | ~1 hour | |
| Mouse (in vivo) | CEP192-mAID | 5 mg/kg 5-Ph-IAA | Not specified | ~30 min |
Table 2: Degradation Kinetics in Different Model Systems.
Experimental Protocols
General Experimental Workflow
The successful implementation of the AID2 system involves a series of well-defined steps, from genetic modification to the final analysis of protein degradation.
Caption: A stepwise workflow for a typical AID2 experiment.
Detailed Methodology for Mammalian Cells
This protocol provides a detailed procedure for utilizing the AID2 system in mammalian cell culture, focusing on CRISPR/Cas9-mediated gene tagging and subsequent analysis of protein degradation.
4.2.1. Generation of a Stable Cell Line Expressing Mutant TIR1
-
Vector Construction: Clone the cDNA of OsTIR1(F74G) into a mammalian expression vector containing a suitable promoter (e.g., CMV or EF1α) and a selection marker (e.g., puromycin (B1679871) resistance).
-
Transfection: Transfect the expression vector into the parental cell line (e.g., HEK293T, HCT116) using a standard transfection reagent.
-
Selection: Select for stably transfected cells by culturing in the presence of the appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm the expression of OsTIR1(F74G) by Western blot analysis.
4.2.2. Endogenous Tagging of the Protein of Interest with mAID
-
gRNA Design: Design a guide RNA (gRNA) that targets the C-terminus of the gene of interest, just before the stop codon.
-
Donor Plasmid Construction: Construct a donor plasmid containing the mAID tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site. The donor plasmid should also contain a selection marker.
-
Co-transfection: Co-transfect the gRNA expression vector and the donor plasmid into the stable cell line expressing OsTIR1(F74G).
-
Selection and Clonal Isolation: Select for successfully edited cells using the appropriate antibiotic and isolate single-cell clones by limiting dilution or FACS.
-
Validation: Screen the clones by PCR to confirm the correct integration of the mAID tag. Further validate the expression of the tagged protein by Western blot using an antibody against the protein of interest or the tag.
4.2.3. Induction and Analysis of Protein Degradation
-
Cell Seeding: Seed the validated mAID-tagged cells in multi-well plates.
-
Induction: Add this compound or 5-Ph-IAA to the culture medium at the desired final concentration (e.g., 1 µM for 5-Ph-IAA).
-
Time-Course Collection: Harvest cells at various time points after induction (e.g., 0, 15, 30, 60, 120 minutes).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting using an antibody against the target protein to quantify the extent of degradation. A loading control (e.g., GAPDH, β-actin) is essential.
-
Immunofluorescence Analysis: Alternatively, fix the cells at different time points, permeabilize, and stain with an antibody against the target protein to visualize its degradation and any changes in subcellular localization.
Logical Relationships of the AID2 System Components
The functionality of the AID2 system is based on the specific and inducible interactions between its core components. The following diagram illustrates these logical relationships.
Caption: The specific interactions and dependencies of the AID2 system components.
Conclusion
The this compound-driven AID2 system provides a powerful and precise tool for the conditional degradation of proteins. Its high specificity, rapid kinetics, and applicability across a range of model systems make it an invaluable asset for basic research and a promising platform for target validation in drug development. This guide has provided a detailed overview of the mechanism, quantitative performance, and practical implementation of this technology, empowering researchers to effectively harness its potential in their scientific endeavors.
References
5-Ph-IAA-AM: A Cell-Permeable Auxin Analog for Precise Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The ability to rapidly and conditionally deplete specific proteins is a powerful tool for dissecting complex biological processes and validating novel drug targets. The Auxin-Inducible Degron (AID) system offers a robust method for achieving temporal control over protein abundance. The second-generation AID2 system, which utilizes the mutant F-box protein TIR1 (specifically AtTIR1F79G or OsTIR1F74G) and the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA), provides significant improvements over the original system, including reduced leaky degradation and higher sensitivity.[1] However, the cell permeability of 5-Ph-IAA can be a limiting factor in certain model systems, particularly those with robust cell walls or protective outer layers, such as C. elegans embryos. To overcome this challenge, the cell-permeable prodrug 5-Ph-IAA-AM was developed. This acetoxymethyl (AM) ester derivative of 5-Ph-IAA readily crosses cell membranes and is subsequently hydrolyzed by intracellular esterases to release the active 5-Ph-IAA molecule, enabling efficient and targeted protein degradation in a wider range of biological contexts.[1]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 5-Phenyl-1H-indole-3-acetic acid acetoxymethyl ester | --INVALID-LINK-- |
| Molecular Formula | C19H17NO4 | [2] |
| Molecular Weight | 323.35 g/mol | [2] |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | [2] |
| Storage | Store at -20°C. |
Stock Solution Preparation:
To prepare a 50 mM stock solution, dissolve 5 mg of this compound in 310 µL of DMSO. The resulting solution should be stored at -20°C or below until use. For different desired concentrations, the required solvent volume can be calculated based on the molecular weight.
Mechanism of Action: The AID2 System with this compound
The AID2 system is a powerful method for targeted protein degradation that relies on the induced proximity between a target protein and the E3 ubiquitin ligase complex. The addition of this compound initiates a cascade of events leading to the rapid degradation of the protein of interest.
Caption: Mechanism of this compound-induced protein degradation in the AID2 system.
Experimental Protocols
Synthesis of this compound
Inferred Final Step: Acetoxymethyl Esterification of 5-Ph-IAA
This final step would involve the reaction of 5-Ph-IAA with an acetoxymethylating agent, such as acetoxymethyl bromide or a related halide, in the presence of a suitable base to facilitate the esterification.
Caption: Inferred final step in the synthesis of this compound.
Protein Degradation in C. elegans Embryos
This protocol is adapted from studies demonstrating the enhanced efficacy of this compound in C. elegans embryos.
Materials:
-
C. elegans strain expressing the mutant AtTIR1(F79G) and the mAID-tagged protein of interest.
-
This compound stock solution (50 mM in DMSO).
-
M9 buffer.
-
Polystyrene beads (optional, to prevent embryos from sticking).
Procedure:
-
Embryo Collection: Collect embryos from adult hermaphrodites by standard methods.
-
Treatment Preparation: Prepare a solution of 50 µM this compound in M9 buffer. If using polystyrene beads, add them to this solution. A control solution with an equivalent concentration of DMSO should also be prepared.
-
Incubation: Place the collected embryos into the this compound solution or the control solution.
-
Analysis: At desired time points, mount the embryos on slides for microscopic analysis (e.g., fluorescence microscopy to quantify the signal from a fluorescently tagged target protein).
General Protocol for Protein Degradation in Mammalian Cells
This generalized protocol can be adapted for various mammalian cell lines.
Materials:
-
Mammalian cell line stably expressing the mutant TIR1 (e.g., OsTIR1F74G).
-
Vector for expressing the mAID-tagged protein of interest.
-
This compound stock solution (50 mM in DMSO).
-
Complete cell culture medium.
-
Transfection or transduction reagents.
-
Lysis buffer and reagents for downstream analysis (e.g., Western blotting or fluorescence microscopy).
Procedure:
-
Cell Line Generation: Establish a stable cell line expressing the mutant TIR1 protein. This is crucial for the AID2 system to function.
-
Target Protein Expression: Transiently transfect or transduce the cells with a vector encoding the mAID-tagged protein of interest.
-
This compound Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (typically in the low micromolar range, but should be optimized for each cell line and target protein). Replace the existing medium with the this compound-containing medium.
-
Time-Course Analysis: At various time points after treatment, harvest the cells.
-
Downstream Analysis:
-
Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and probe with an antibody against the target protein to quantify its abundance.
-
Fluorescence Microscopy: If the target protein is fluorescently tagged, fix the cells and visualize the fluorescence intensity using microscopy.
-
Quantitative Data and Performance
While direct, side-by-side quantitative comparisons of 5-Ph-IAA and this compound are limited in the literature, the available data strongly suggests the superior performance of this compound in systems with permeability barriers. In C. elegans embryos, 50 µM this compound effectively triggers the rapid depletion of an AID-tagged reporter, whereas 5-Ph-IAA at the same concentration is less effective.
The parent compound, 5-Ph-IAA, has been shown to be highly potent in the AID2 system, with a DC50 (the concentration required for 50% degradation) value of 4.5 nM in C. elegans larvae, which is approximately 1,300-fold lower than the concentration of IAA required in the conventional AID system. In mammalian cells, 5-Ph-IAA induces rapid degradation with a half-life of approximately 12 minutes.
| Parameter | 5-Ph-IAA (in AID2 System) | This compound (in AID2 System) |
| Potency (DC50 in C. elegans larvae) | 4.5 nM | Data not available, but expected to be similar to 5-Ph-IAA upon intracellular conversion. |
| Effective Concentration (C. elegans embryos) | Less effective at 50 µM | Effective at 50 µM |
| Key Advantage | High potency and low leakiness. | Enhanced cell permeability, especially in systems with barriers. |
Logical Workflow for a Protein Degradation Experiment
References
5-Ph-IAA-AM: A Technical Guide to a Potent Inducer of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-phenyl-indole-3-acetic acid acetoxymethyl ester (5-Ph-IAA-AM), a key molecule in the field of targeted protein degradation. As a membrane-permeable prodrug, this compound is a crucial component of the second-generation Auxin-Inducible Degron (AID2) system, offering rapid and efficient depletion of specific proteins within cellular and whole-organism contexts. This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it provides in-depth experimental protocols for its synthesis and application in inducing protein degradation, particularly in the model organism Caenorhabditis elegans. All quantitative data is presented in structured tables, and key processes are visualized through signaling pathway and workflow diagrams to facilitate understanding and implementation by researchers in drug development and fundamental biology.
Introduction
Targeted protein degradation has emerged as a powerful strategy for studying protein function and as a promising therapeutic modality. The Auxin-Inducible Degron (AID) system, hijacked from plant biology, allows for the conditional and rapid degradation of a protein of interest (POI). The second-generation AID2 system exhibits significant improvements over its predecessor, including reduced leaky degradation and higher potency, primarily through the use of a mutant F-box protein, TIR1, and a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA)[1].
This compound is the acetoxymethyl ester prodrug of 5-Ph-IAA. The addition of the AM group enhances its cell permeability, making it particularly effective in systems with challenging cell barriers, such as C. elegans embryos[1]. Once inside the cell, endogenous esterases cleave the AM group, releasing the active 5-Ph-IAA molecule, which then initiates the degradation of the target protein.
Chemical Structure and Properties
This compound is a synthetic molecule designed for enhanced cellular uptake and subsequent activation. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Acetoxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₁₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 323.35 g/mol | --INVALID-LINK-- |
| CAS Number | 2990123-10-7 | --INVALID-LINK-- |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Mechanism of Action: The AID2 System
The biological activity of this compound is intrinsically linked to the Auxin-Inducible Degron 2 (AID2) system. This system relies on three key components:
-
A Protein of Interest (POI) tagged with a small degron sequence (e.g., mAID).
-
A mutant F-box protein , typically OsTIR1(F74G) in mammalian cells or AtTIR1(F79G) in C. elegans, which is part of an E3 ubiquitin ligase complex (SCF).
-
The inducer molecule , 5-Ph-IAA, which is released from this compound.
Upon entering the cell, this compound is hydrolyzed by intracellular esterases to release 5-Ph-IAA. 5-Ph-IAA then acts as a "molecular glue," binding to the mutant TIR1 protein and the degron-tagged POI, inducing their proximity. This ternary complex formation leads to the polyubiquitination of the POI by the SCF E3 ligase complex, marking it for degradation by the 26S proteasome.
Quantitative Data
Table 2: Potency of Auxin Analogs in AID Systems
| Compound | System | DC₅₀ | Organism/Cell Line | Reference |
| 5-Ph-IAA | AID2 (with AtTIR1(F79G)) | 4.5 nM | C. elegans | [1] |
| IAA (Natural Auxin) | Conventional AID (with AtTIR1) | 59 µM | C. elegans | [1] |
| 5-Ph-IAA | AID2 (with OsTIR1(F74G)) | 17.0 nM (DC₅₀, 6h) | Mammalian Cells | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound from 5-Ph-IAA
This protocol is adapted from a published study and outlines the synthesis of the acetoxymethyl ester of 5-phenyl-indole-3-acetic acid.
Materials:
-
5-phenyl-indole-3-acetic acid (5-Ph-IAA)
-
Bromomethyl acetate (B1210297)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 5-Ph-IAA (1 equivalent) and trimethylamine (2 equivalents) in DMF.
-
To this solution, add bromomethyl acetate (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Quench the reaction by adding the mixture to water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, 1 M Na₂CO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (7:3) eluent system to yield this compound as a crystalline solid.
Targeted Protein Degradation in C. elegans Embryos
This protocol describes the application of this compound to induce protein degradation in C. elegans embryos expressing a degron-tagged protein and the mutant AtTIR1(F79G).
Materials:
-
C. elegans strain co-expressing the POI-mAID and AtTIR1(F79G).
-
M9 buffer.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Polystyrene beads (20 µm diameter).
-
Microscope slides and coverslips.
-
Fluorescence microscope.
Procedure:
-
Prepare a working solution of this compound in M9 buffer at the desired final concentration (e.g., 50 µM or 100 µM).
-
Isolate embryos from adult hermaphrodites.
-
Place the embryos in a drop of the this compound working solution containing polystyrene beads on a microscope slide. The beads act as spacers.
-
Cover with a coverslip.
-
Monitor the degradation of the fluorescently-tagged POI over time using a fluorescence microscope. Capture images at regular intervals (e.g., every 3-5 minutes) to determine the kinetics of degradation.
-
For a negative control, perform the same procedure using a vehicle control (e.g., M9 buffer with the equivalent concentration of DMSO).
Conclusion
This compound is a powerful and indispensable tool for researchers utilizing the AID2 system for targeted protein degradation. Its enhanced membrane permeability allows for efficient delivery of the active compound, 5-Ph-IAA, into cells and organisms that are otherwise difficult to treat. This technical guide provides the essential information and protocols for the synthesis and application of this compound, empowering scientists to precisely dissect protein function and explore novel therapeutic avenues. The high potency and rapid kinetics of the AID2 system, facilitated by molecules like this compound, will undoubtedly continue to drive innovation in both basic and applied biological sciences.
References
The Role of 5-Ph-IAA-AM in Advancing Embryogenesis Research in C. elegans: A Technical Guide
For correspondence: Not applicable
Abstract
The study of embryogenesis in the model organism Caenorhabditis elegans has been significantly advanced by the development of sophisticated tools for precise temporal and spatial control of protein function. Among these, the auxin-inducible degron (AID) system, particularly its second-generation iteration (AID2), stands out for its rapid and reversible protein depletion capabilities. A key challenge in applying this system to early embryonic development has been the impermeability of the nematode eggshell to traditional auxins. This technical guide details the critical role of 5-phenyl-indole-3-acetic acid acetoxymethyl ester (5-Ph-IAA-AM), an eggshell-permeable analog of the synthetic auxin 5-Ph-IAA, in overcoming this barrier. We provide an in-depth overview of the AID2 system, comprehensive experimental protocols for the use of this compound, a summary of key quantitative data, and visual representations of the underlying mechanisms and workflows to empower researchers in the fields of developmental biology, cell biology, and drug discovery.
Introduction: The Challenge of Studying Embryogenesis
Understanding the intricate molecular choreography of embryogenesis requires the ability to dissect the function of specific proteins at precise developmental time points. Traditional genetic methods, such as gene knockouts, often lead to early lethality, masking the later roles of essential proteins. While techniques like RNA interference (RNAi) offer some temporal control, the lag time associated with mRNA and protein turnover can obscure the analysis of rapid developmental processes.
The auxin-inducible degron (AID) system offers a powerful solution for conditional protein depletion.[1][2] This system, adapted from plants, allows for the rapid degradation of a target protein fused to an auxin-inducible degron (AID) tag.[1][2] However, the initial iteration of the AID system in C. elegans had limitations, including "leaky" degradation in the absence of auxin and the need for high, potentially toxic, auxin concentrations.[3]
The AID2 System: A Leap Forward for Protein Depletion
The development of the AID2 system addressed many of the shortcomings of its predecessor. This improved system is based on a "bump-and-hole" strategy, employing a mutated version of the plant F-box protein TIR1, specifically Arabidopsis thaliana TIR1 with a phenylalanine-to-glycine substitution at position 79 (AtTIR1F79G). This mutation creates a larger binding pocket that no longer efficiently recognizes the natural auxin indole-3-acetic acid (IAA). Instead, it has a high affinity for a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), which is too bulky to fit into the wild-type TIR1 binding pocket.
This engineered pairing of AtTIR1F79G and 5-Ph-IAA results in a system with significantly reduced leaky degradation and approximately 1,300-fold greater sensitivity to the inducing ligand compared to the original AID system.
This compound: Unlocking the Embryo
A significant hurdle for studying C. elegans embryogenesis is the impermeability of the eggshell to many small molecules, including 5-Ph-IAA. To overcome this, this compound was developed. The addition of an acetoxymethyl (AM) group to 5-Ph-IAA renders the molecule cell-permeable, allowing it to cross the formidable eggshell barrier. Once inside the embryonic cells, endogenous esterases are thought to cleave the AM group, releasing the active 5-Ph-IAA and initiating the degradation of the target protein. This modification has proven to be highly effective in triggering protein degradation in laid embryos, opening up the study of essential gene functions throughout embryogenesis.
Signaling Pathway and Experimental Workflow
The mechanism of this compound-induced protein degradation within the AID2 system is a multi-step process. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for its application in C. elegans embryogenesis research.
Caption: Figure 1: AID2 System Signaling Pathway.
Caption: Figure 2: Experimental Workflow.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of 5-Ph-IAA and its derivatives in C. elegans.
Table 1: Compound Properties and Concentrations
| Compound | Molecular Weight ( g/mol ) | Recommended Stock Concentration | Solvent | Recommended Working Concentration (Embryos) | Reference(s) |
| This compound | 323.35 | 100 mM | DMSO | 50 µM | |
| 5-Ph-IAA | 251.29 | 100 mM | DMSO or Ethanol | 5 µM (larvae) | |
| IAA | 175.19 | 400 mM | Ethanol | 1 mM |
Table 2: Performance Characteristics of the AID2 System with this compound
| Parameter | Value | Notes | Reference(s) |
| Time to maximum degradation | 15-30 minutes | In embryos treated with 50 µM 5-Ph-IAA. | |
| Reversibility | Yes | Protein expression can be re-established upon auxin removal. | |
| Developmental abnormalities (at 50 µM) | None observed | Treatment with 50 µM this compound does not cause developmental defects. | |
| Comparison with IAA | 5-Ph-IAA is safer | 1 mM IAA treatment can reduce the number of offspring, an effect not seen with 5 µM 5-Ph-IAA. |
Detailed Experimental Protocols
The following protocols are compiled from published studies and provide a framework for using this compound to study embryogenesis in C. elegans.
Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder (commercially available or synthesized)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
To prepare a 100 mM stock solution, dissolve 3.23 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C. Protect from light.
-
On-plate Treatment of Larvae/Adults (for comparison or non-embryonic studies)
-
Reagents and Materials:
-
Nematode Growth Medium (NGM) plates seeded with OP50 E. coli
-
5-Ph-IAA stock solution (100 mM in DMSO or ethanol)
-
M9 buffer
-
-
Procedure:
-
Prepare NGM plates containing the desired final concentration of 5-Ph-IAA (e.g., 5 µM).
-
Place young larvae or adult worms on the plates.
-
Incubate at the desired temperature and observe for protein depletion and resulting phenotypes.
-
Treatment of Laid Embryos with this compound
-
Reagents and Materials:
-
Gravid adult C. elegans of the experimental strain
-
M9 buffer
-
This compound stock solution (100 mM in DMSO)
-
Polystyrene beads (20 µm diameter, optional for imaging)
-
Microscope slides and coverslips
-
-
Procedure:
-
Pick laid embryos from adult animals.
-
Prepare a treatment solution by diluting the 100 mM this compound stock solution in M9 buffer to a final concentration of 50 µM.
-
(Optional) Add polystyrene beads to the M9 buffer to aid in embryo imaging.
-
Incubate the embryos in the this compound solution. The incubation time should be optimized for the specific protein of interest, but degradation is typically observed within 15-30 minutes.
-
After incubation, wash the embryos with M9 buffer to remove the this compound.
-
Mount the embryos on a slide for microscopic observation and analysis.
-
Synthesis of this compound
For research groups with synthetic chemistry capabilities, this compound can be synthesized from 5-Ph-IAA.
-
Reaction: 5-Ph-IAA is reacted with bromomethyl acetate (B1210297) in the presence of trimethylamine (B31210) in a solvent such as N,N-Dimethylformamide (DMF).
-
Purification: The product is then extracted and purified using silica (B1680970) gel column chromatography.
Note: For a detailed synthesis protocol, including stoichiometry and purification conditions, refer to Negishi et al., 2022.
Conclusion and Future Perspectives
The development of this compound has been a pivotal advancement for the C. elegans research community, enabling the robust application of the powerful AID2 system to the study of embryogenesis. This technology allows for the conditional depletion of essential proteins with unprecedented temporal resolution, providing a means to dissect their roles in dynamic developmental events that were previously intractable.
Future work may focus on further optimizing the delivery of this compound, potentially through microfluidic devices, to achieve even finer spatiotemporal control. Additionally, the combination of the AID2 system with other advanced genetic and imaging techniques will continue to unravel the complex molecular mechanisms governing the remarkable process of embryogenesis. This technical guide provides a comprehensive resource for researchers to effectively implement this technology and contribute to these exciting future discoveries.
References
- 1. The auxin-inducible degradation (AID) system enables versatile conditional protein depletion in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. micropublication.org [micropublication.org]
- 3. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Core Concept: An Orthogonal System for Protein Degradation
An In-depth Technical Guide to the "Bump & Hole" Model for 5-Ph-IAA-AM and TIR1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the "Bump & Hole" strategy as applied to the engineered auxin-inducible degron (AID) system, focusing on the interaction between the synthetic auxin analog this compound and the mutant TIR1 receptor. This powerful technology allows for the rapid and specific degradation of target proteins, offering precise temporal control over protein function in a variety of research and therapeutic contexts.
The auxin-inducible degron (AID) system hijacks the natural auxin signaling pathway of plants to induce the degradation of a target protein.[1][2] In this system, a protein of interest is tagged with an auxin-inducible degron (AID), a short peptide sequence from an Aux/IAA protein.[2] The expression of the plant F-box protein TIR1, a component of the SCF E3 ubiquitin ligase complex, is also induced in the experimental system.[3][4] When the plant hormone auxin is present, it acts as a "molecular glue" to promote the interaction between TIR1 and the AID-tagged protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The "Bump & Hole" model is an elegant refinement of the AID system that creates an orthogonal ligand-receptor pair, preventing cross-reactivity with the endogenous cellular machinery. This is achieved through:
-
The "Hole": A mutation is introduced into the auxin-binding pocket of the TIR1 protein. A common mutation is the substitution of phenylalanine at position 79 with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A). This creates a "concave" or "hole" in the binding pocket that can accommodate a modified auxin molecule.
-
The "Bump": A synthetic auxin analog is designed with a bulky chemical group, the "bump," at a position that corresponds to the engineered "hole" in the TIR1 receptor. 5-phenyl-indole-3-acetic acid (5-Ph-IAA) and its cell-permeable derivative, this compound, are widely used "bumped" auxins.
This engineered pairing ensures that the synthetic auxin only activates the mutant TIR1 receptor, and the mutant TIR1 is not activated by endogenous auxins, thus creating a highly specific and controllable system for protein degradation.
Quantitative Data
The "Bump & Hole" system offers significantly improved sensitivity and efficiency compared to the conventional AID system. The following tables summarize key quantitative data for the 5-Ph-IAA and TIR1(F79G) pairing.
| Compound | Target Receptor | Metric | Value | Reference |
| 5-Ph-IAA | OsTIR1(F74G) | DC50, 6h | 17.0 nM | |
| 5-Ph-IAA | OsTIR1(F74G) | T1/2 | 62.3 min | |
| 5-adamantyl-IAA | TIR1(F79A) | Effective Concentration | 10,000-fold lower than natural auxin-TIR1 | |
| 5-(3-methoxyphenyl)-IAA | TIR1(F79G) | Interaction Concentration (Y2H) | 1,000-fold lower than original version | |
| This compound | AtTIR1(F79G) | Effective Concentration (C. elegans embryos) | 50 µM |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of the "Bump & Hole" AID system. Below are outlines of key experimental protocols.
Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction
This assay is used to screen for and validate the interaction between the engineered TIR1 mutant and an Aux/IAA protein (or the AID tag) in the presence of the synthetic auxin.
Protocol Outline:
-
Vector Construction:
-
Clone the coding sequence of the mutant TIR1 (e.g., TIR1F79G) into a yeast expression vector containing a DNA-binding domain (BD), such as pGBKT7.
-
Clone the coding sequence of an Aux/IAA protein (e.g., IAA3 or the AID tag) into a yeast expression vector containing a transcriptional activation domain (AD), such as pGADT7.
-
-
Yeast Transformation:
-
Co-transform the BD-TIR1 and AD-Aux/IAA plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.
-
-
Interaction Assay:
-
Plate the transformed yeast cells on selective media lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for the presence of both plasmids.
-
To test for interaction, replica-plate the colonies onto selective media of increasing stringency (e.g., SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade) containing various concentrations of the synthetic auxin (e.g., 5-Ph-IAA) and a negative control (e.g., DMSO).
-
Incubate the plates at 30°C for 3-5 days and assess yeast growth. Growth on the higher stringency media indicates a positive interaction.
-
-
Quantitative Assay (Optional):
-
Perform a liquid β-galactosidase assay using a substrate like ONPG to quantify the strength of the interaction.
-
Co-Immunoprecipitation (Co-IP) for In Vitro Validation
Co-IP is used to confirm the direct interaction between TIR1 and the AID-tagged protein in the presence of the synthetic auxin in a cellular context.
Protocol Outline:
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells (e.g., HEK293T) with expression vectors for the mutant TIR1 (e.g., Flag-TIR1F79G) and the AID-tagged protein of interest (e.g., MYC-AID-TargetProtein).
-
-
Cell Lysis and Treatment:
-
After 24-48 hours, treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against one of the tags (e.g., anti-Flag antibody) conjugated to magnetic or agarose (B213101) beads.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both tags (e.g., anti-Flag and anti-MYC) to detect the co-immunoprecipitated proteins. The presence of the AID-tagged protein in the Flag-TIR1 immunoprecipitate indicates an interaction.
-
Auxin-Inducible Protein Degradation Assay
This assay is the functional readout of the AID system, demonstrating the degradation of the target protein upon addition of the synthetic auxin.
Protocol Outline:
-
Generation of a Stable Cell Line:
-
Establish a stable cell line that co-expresses the mutant TIR1 and the AID-tagged protein of interest. This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated knock-in.
-
-
Auxin Treatment Time Course:
-
Plate the stable cells and allow them to adhere.
-
Treat the cells with a specific concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
At each time point, harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Western Blot Analysis:
-
Perform western blotting as described in the Co-IP protocol.
-
Probe the membrane with an antibody against the target protein or its tag.
-
Use an antibody against a loading control protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Quantify the band intensities to determine the kinetics of protein degradation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Auxin-Inducible Degron (AID) signaling pathway.
Caption: The "Bump & Hole" model for orthogonal auxin-TIR1 interaction.
Caption: Workflow for an auxin-inducible protein degradation experiment.
References
- 1. An improved auxin-inducible degron system preserves native protein levels and enables rapid and specific protein depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rice (Oryza sativa) TIR1 and 5′adamantyl-IAA Significantly Improve the Auxin-Inducible Degron System in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intracellular Conversion of 5-Ph-IAA-AM to 5-Ph-IAA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acetoxymethyl (AM) ester of 5-Phenyl-indole-3-acetic acid (5-Ph-IAA-AM) serves as a crucial cell-permeable prodrug for the activation of the Auxin-Inducible Degron 2 (AID2) system, a powerful technology for targeted and rapid protein degradation. The efficacy of the AID2 system is contingent upon the efficient intracellular conversion of the inactive prodrug, this compound, into its active form, 5-Ph-IAA. This technical guide provides a comprehensive overview of this critical intracellular conversion process, detailing the enzymatic machinery involved, quantitative parameters, and robust experimental protocols for its characterization. This document is intended to equip researchers with the necessary knowledge to effectively utilize and troubleshoot the AID2 system in their experimental models.
Introduction to the AID2 System and the Role of this compound
The Auxin-Inducible Degron (AID) system offers temporal and spatial control over protein abundance. The second-generation AID2 system utilizes a mutant F-box protein, OsTIR1(F74G), and a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), to achieve highly specific and efficient degradation of a target protein fused with a mini-AID (mAID) tag.[1][2] A key challenge in the application of this system is the delivery of the active ligand, 5-Ph-IAA, across the cell membrane. To overcome this, the cell-permeable prodrug this compound was developed.[1] The acetoxymethyl ester moiety renders the molecule more lipophilic, facilitating its passive diffusion into the cell.
The Conversion Reaction: From Prodrug to Active Ligand
Once inside the cell, the AM ester of this compound is rapidly hydrolyzed by intracellular esterases, releasing the active 5-Ph-IAA molecule and byproducts, formaldehyde (B43269) and acetic acid.[1] This conversion is paramount as only 5-Ph-IAA can bind to the OsTIR1(F74G) protein to initiate the degradation of the target protein.
Enzymatic Hydrolysis by Carboxylesterases
The primary enzymes responsible for the hydrolysis of AM esters are carboxylesterases (CES), a family of serine hydrolases ubiquitously expressed in mammalian tissues.[3] In humans, the two major carboxylesterases are CES1, predominantly found in the liver, and CES2, which is highly expressed in the small intestine and also present in the liver. These enzymes exhibit broad and sometimes overlapping substrate specificities. Generally, CES1 favors substrates with a small alcohol group and a large acyl group, while CES2 prefers substrates with a large alcohol group and a small acyl group. The acetoxymethyl ester of this compound likely serves as a substrate for one or both of these enzymes, depending on the cell type and their relative expression levels.
Quantitative Analysis of this compound Conversion
The efficiency of this compound conversion can be influenced by several factors, including the intracellular concentration of carboxylesterases and their specific activity towards the prodrug. While specific kinetic data for this compound is not extensively published, the principles of prodrug hydrolysis by esterases are well-established.
Table 1: Physicochemical Properties of 5-Ph-IAA and this compound
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |
| 5-Ph-IAA | 5-Phenyl-1H-indole-3-acetic acid | C₁₆H₁₃NO₂ | 251.28 | Soluble to 100 mM in DMSO and ethanol |
| This compound | Acetoxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate | C₁₉H₁₇NO₄ | 323.35 | Soluble to 100 mM in DMSO and 10 mM in ethanol |
Table 2: Reported Efficacy of 5-Ph-IAA and this compound in the AID2 System
| Organism/Cell Type | Ligand | Concentration | Effect | Reference |
| C. elegans larvae | 5-Ph-IAA | 1-10 µM | Reporter protein half-life of 15.1-33.6 min | |
| C. elegans embryos | This compound | 50 µM | Effective reporter protein degradation | |
| Mouse hippocampal neurons | 5-Ph-IAA | 5 µM | Efficient reporter degradation |
Note: Specific kinetic parameters (Km, Vmax) for the hydrolysis of this compound by purified carboxylesterases are not yet available in the public domain. Researchers are encouraged to perform these measurements for their specific experimental system.
Experimental Protocols
Protocol for Measuring Intracellular Esterase Activity using a Fluorogenic Substrate
This protocol provides a general method to assess the overall intracellular esterase activity in a given cell line, which can be indicative of its capacity to convert this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorogenic esterase substrate (e.g., Calcein AM, Fluorescein diacetate)
-
DMSO
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 1 mM Calcein AM). On the day of the experiment, dilute the stock solution in serum-free medium to the desired working concentration (e.g., 1-5 µM).
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the working solution of the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity using appropriate excitation and emission wavelengths (e.g., Ex/Em ~490/515 nm for Calcein).
-
Fluorescence Microscope: Wash the cells with PBS and visualize the fluorescence.
-
-
Data Analysis: Compare the fluorescence intensity between different cell lines or treatment conditions to assess relative intracellular esterase activity.
Protocol for Quantification of this compound and 5-Ph-IAA by HPLC or LC-MS/MS
This protocol outlines a general workflow for the quantitative analysis of the intracellular conversion of this compound to 5-Ph-IAA.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (e.g., deuterated IAA)
-
Centrifuge
-
HPLC or LC-MS/MS system with a C18 column
Procedure:
-
Cell Lysis and Extraction: a. After treatment with this compound for the desired time, place the culture plate on ice. b. Quickly wash the cells twice with ice-cold PBS. c. Add a known volume of ice-cold ACN with 0.1% formic acid and the internal standard to each well to lyse the cells and precipitate proteins. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Vortex vigorously and incubate on ice for 20 minutes. f. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: a. Carefully collect the supernatant. b. For LC-MS/MS analysis, the supernatant can often be directly injected. For HPLC analysis, further purification by solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Chromatographic Analysis: a. HPLC: Use a C18 column with a gradient elution of ACN and water (both with 0.1% formic acid). Monitor the absorbance at a wavelength where both this compound and 5-Ph-IAA have significant absorbance (e.g., around 280 nm). b. LC-MS/MS: Use a C18 column with a similar mobile phase gradient. Perform mass spectrometry in multiple reaction monitoring (MRM) mode. Optimized MRM transitions for 5-Ph-IAA would be similar to those for IAA (e.g., precursor ion [M+H]⁺ m/z 176.1 and product ion m/z 130.0). The transitions for this compound would need to be determined empirically.
-
Quantification: a. Generate a standard curve for both 5-Ph-IAA and this compound using known concentrations. b. Calculate the intracellular concentrations of the prodrug and the active drug based on the standard curve and normalize to the cell number or protein content.
Visualization of Key Pathways and Workflows
Signaling Pathway of the AID2 System
The following diagram illustrates the molecular events of the AID2 system, initiated by the intracellular presence of 5-Ph-IAA.
Experimental Workflow for Quantifying Intracellular Conversion
This diagram outlines the key steps for measuring the conversion of this compound to 5-Ph-IAA in a cell-based assay.
Conclusion
The intracellular conversion of this compound to 5-Ph-IAA is a cornerstone of the AID2 technology. Understanding the enzymatic basis of this conversion and having robust methods for its quantification are essential for the successful application of this powerful protein degradation system. This guide provides a foundational understanding and practical protocols to aid researchers in optimizing their experiments and interpreting their results with greater confidence. Further research into the specific carboxylesterases involved and their kinetic parameters will undoubtedly enhance the precision and predictability of the AID2 system across diverse biological models.
References
- 1. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Ph-IAA-AM in C. elegans Embryos
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Auxin-Inducible Degron (AID) system offers temporal and spatial control over protein degradation, providing a powerful tool for studying protein function. The second-generation AID2 system improves upon the original by utilizing a mutated Arabidopsis thaliana F-box protein, TIR1 (AtTIR1(F79G)), in conjunction with the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA). This system exhibits reduced "leaky" degradation in the absence of auxin and demonstrates higher sensitivity to the ligand.[1]
A significant challenge in applying this system to C. elegans embryos has been the impermeability of the eggshell to traditional auxins. To overcome this, an eggshell-permeable prodrug, 5-Ph-IAA-AM, was developed.[1] Intracellular esterases hydrolyze the acetoxymethyl (AM) ester group, releasing the active 5-Ph-IAA molecule and enabling efficient and rapid degradation of target proteins within the embryo.[2] These application notes provide a detailed protocol for the use of this compound to induce protein degradation in C. elegans embryos.
Mechanism of Action: The AID2 System
The AID2 system is based on the formation of a ternary complex between the AtTIR1(F79G) F-box protein, the 5-Ph-IAA ligand, and a degron-tagged protein of interest.[1] The F79G mutation in AtTIR1 creates a larger binding pocket, which accommodates the bulkier 5-Ph-IAA, while reducing its affinity for endogenous auxins, thus preventing leaky degradation.[1] Once the ternary complex is formed, AtTIR1(F79G) acts as a substrate recognition component of the endogenous C. elegans SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. This complex then polyubiquitinates the target protein, marking it for degradation by the 26S proteasome.
Signaling Pathway Diagram
Caption: The AID2 signaling pathway in C. elegans embryos.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in C. elegans embryos.
| Compound | Concentration | Embryos Showing Degradation | Time to Max. Degradation | Reference |
| This compound | 50 µM | 100% (24/24) | 15-30 minutes | |
| 5-Ph-IAA | 50 µM | 78% (18/23) | 15-30 minutes | |
| 5-Ph-IAA | 100 µM | 80% (16/20) | Not specified |
| Parameter | Description | Value | Reference |
| Solubility | This compound in DMSO | Up to 100 mM | |
| Stock Solution | Recommended concentration in DMSO | 50 mM | |
| Working Concentration | For C. elegans embryo treatment | 50 µM | |
| Toxicity | Developmental abnormalities at 50 µM | Not observed |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
-
Procedure:
-
To prepare a 50 mM stock solution, dissolve 5 mg of this compound in 310 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol for Protein Degradation in C. elegans Embryos
This protocol is adapted from Negishi et al., 2022.
-
Materials:
-
Gravid adult C. elegans expressing the AtTIR1(F79G) transgene and a degron-tagged protein of interest.
-
M9 buffer.
-
50 mM this compound stock solution in DMSO.
-
Microscope slides and coverslips.
-
(Optional) 20 µm polystyrene beads.
-
-
Procedure:
-
Prepare a working solution of 50 µM this compound in M9 buffer by diluting the 50 mM stock solution 1:1000. For a 100 µL final volume, add 0.1 µL of 50 mM this compound to 99.9 µL of M9 buffer.
-
Prepare a control solution of M9 buffer with the same concentration of DMSO as the working solution (e.g., 0.1% DMSO).
-
Pick gravid adult worms and dissect them on a slide to release embryos, or collect freshly laid embryos.
-
Transfer the embryos into the 50 µM this compound working solution or the control solution. Polystyrene beads can be added to the buffer to prevent squashing of the embryos during imaging.
-
Incubate the embryos for the desired amount of time. Degradation can be observed as early as 15-30 minutes.
-
Mount the embryos on a slide for microscopic observation.
-
Quantify the fluorescence of a tagged protein (e.g., GFP) to measure the extent of degradation.
-
Experimental Workflow
Caption: Workflow for this compound induced protein degradation in C. elegans embryos.
References
Application Notes and Protocols for 5-Ph-IAA-AM
Introduction
5-Ph-IAA-AM is a membrane-permeable acetoxymethyl (AM) ester prodrug of 5-Ph-IAA.[1][2] Intracellular esterases hydrolyze the AM group, releasing 5-Ph-IAA, a potent and selective ligand for the auxin-inducible degron 2 (AID2) system.[1] This system allows for the rapid and controlled degradation of proteins tagged with a mini auxin-inducible degron (mAID).[3] The addition of the AM group enhances the permeability of 5-Ph-IAA, making it particularly effective for applications in organisms with less permeable barriers, such as C. elegans embryos. This document provides detailed protocols for the preparation of this compound stock solutions for research applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-Phenyl-1H-indole-3-acetic acid acetoxymethyl ester | |
| Molecular Weight | 323.34 g/mol | |
| Formula | C₁₉H₁₇NO₄ | |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| CAS Number | 2990123-10-7 |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (309.27 mM) | |
| (ultrasonication may be needed) | ||
| Ethanol | 10 mM |
Table 3: Stock Solution Preparation Examples
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 50 mM | 5 mg | 310 µL |
| 10 mM | 1 mg | 309.3 µL |
| 5 mM | 1 mg | 618.5 µL |
| 1 mM | 1 mg | 3.09 mL |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 50 mM stock solution, a commonly used concentration in research applications.
Materials:
-
This compound powder
-
Anhydrous or newly opened dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Carefully weigh 5 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 310 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Close the tube tightly and vortex the mixture until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Visualizations
Diagram 1: Experimental Workflow for Stock Solution Preparation
Workflow for preparing this compound stock solution.
Diagram 2: Signaling Pathway of this compound in the AID2 System
Mechanism of this compound-induced protein degradation.
References
Application Notes and Protocols for 5-Ph-IAA-AM-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ph-IAA-AM is a highly potent, cell-permeable synthetic auxin analog designed for the rapid and efficient degradation of target proteins within the Auxin-Inducible Degron 2 (AID2) system. This system offers precise temporal control over protein levels, making it an invaluable tool for studying protein function and validating drug targets. This compound is the acetoxymethyl (AM) ester prodrug of 5-Ph-IAA. The AM group enhances cell permeability, particularly in organisms with challenging barriers like the C. elegans eggshell.[1] Once inside the cell, endogenous esterases cleave the AM group, releasing the active 5-Ph-IAA molecule. This active form then facilitates the interaction between a target protein tagged with a mini auxin-inducible degron (mAID) and a mutated F-box protein, OsTIR1(F74G) or AtTIR1(F79G), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3][4][5] The AID2 system, with 5-Ph-IAA, demonstrates significantly reduced basal degradation and requires a much lower ligand concentration compared to the first-generation AID system.
Data Presentation
Recommended Working Concentrations of this compound
The optimal working concentration of this compound is dependent on the model system and the specific experimental conditions. The following table summarizes recommended starting concentrations based on available literature.
| Model System | Recommended Concentration | Incubation Time for Degradation | Reference |
| C. elegans Embryos | 50 µM | 15 - 30 minutes | |
| Mammalian Cells (e.g., HCT116, HEK293) | 1 µM (of 5-Ph-IAA) | 1 - 6 hours |
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 323.35 g/mol |
| Formula | C₁₉H₁₇NO₄ |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol. |
| Storage | Store at -20°C. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the AID2 system and a general workflow for a protein degradation experiment.
Experimental Protocols
Protocol 1: Protein Degradation in C. elegans Embryos
This protocol is adapted from studies demonstrating efficient protein degradation in C. elegans embryos.
Materials:
-
This compound
-
DMSO
-
M9 Buffer
-
Polystyrene beads (optional, for imaging)
-
C. elegans strain expressing the mAID-tagged target protein and AtTIR1(F79G)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve 5 mg of this compound in 309 µL of DMSO to make a 50 mM stock solution.
-
Aliquot and store at -20°C.
-
-
Prepare Treatment Solution:
-
Thaw an aliquot of the 50 mM this compound stock solution.
-
Dilute the stock solution in M9 buffer to a final concentration of 50 µM. For example, add 1 µL of 50 mM stock to 999 µL of M9 buffer.
-
For a negative control, prepare a solution with the same concentration of DMSO in M9 buffer.
-
-
Treat Embryos:
-
Collect C. elegans embryos by standard methods.
-
Place the embryos in a drop of the 50 µM this compound treatment solution. Polystyrene beads can be added to prevent embryos from sticking during imaging.
-
Incubate for 15-30 minutes at the desired temperature.
-
-
Analyze Protein Degradation:
-
After incubation, mount the embryos for microscopic observation of a fluorescently tagged target protein or collect the embryos for downstream analysis such as Western blotting.
-
Protocol 2: Protein Degradation in Mammalian Cells
This protocol provides a general guideline for inducing protein degradation in mammalian cell lines. It is crucial to optimize the this compound concentration for each specific cell line and target protein.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Mammalian cell line co-expressing the mAID-tagged target protein and OsTIR1(F74G)
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C.
-
-
Dose-Response Experiment (Optimization):
-
Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the prepared treatment media.
-
Incubate for a fixed period (e.g., 4-6 hours).
-
Lyse the cells and analyze the levels of the target protein by Western blotting to determine the optimal concentration.
-
-
Time-Course Experiment:
-
Using the optimal concentration of this compound determined in the dose-response experiment, treat the cells for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Lyse the cells at each time point and analyze the target protein levels by Western blotting to determine the degradation kinetics.
-
-
Standard Protein Degradation Experiment:
-
Plate the cells and allow them to adhere.
-
Treat the cells with the pre-determined optimal concentration of this compound for the desired duration.
-
Harvest the cells for downstream analysis (e.g., Western blotting, immunofluorescence, or functional assays).
-
Conclusion
This compound is a powerful tool for inducing rapid and specific protein degradation in the AID2 system. Its enhanced cell permeability makes it particularly effective in systems like C. elegans embryos. While its use in mammalian cells is still emerging, the provided protocols offer a strong starting point for researchers to harness the power of targeted protein degradation in their studies. Empirical optimization of the working concentration is key to achieving robust and reproducible results.
References
- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. A novel auxin-inducible degron system for rapid, cell cycle-specific targeted proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Protein Degradation using the AID2 System with 5-Ph-IAA-AM
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for conducting targeted protein degradation experiments using the second-generation Auxin-Inducible Degron (AID2) system, specifically with the ligand 5-Ph-IAA-AM. The AID2 technology offers rapid, reversible, and specific control over protein levels, making it a powerful tool for functional genomics, target validation, and drug development.
Introduction to the AID2 System
The Auxin-Inducible Degron 2 (AID2) system is an advanced method for inducing the rapid degradation of a target protein.[1][2][3] It overcomes limitations of the original AID system, such as leaky protein degradation and the need for high, potentially toxic, concentrations of the inducing ligand.[1][2] The AID2 system relies on three key components:
-
A mutant F-box protein: Typically OsTIR1(F74G) from rice or AtTIR1(F79G) from Arabidopsis thaliana. This engineered protein has a "hole" in its auxin-binding pocket.
-
A mini auxin-inducible degron (mAID) tag: A small peptide sequence that is fused to the protein of interest.
-
A synthetic auxin analog: 5-Phenyl-indole-3-acetic acid (5-Ph-IAA) or its acetoxymethyl ester prodrug, this compound. The "bump" on this ligand fits into the "hole" of the mutant TIR1, enabling a highly specific interaction.
In the presence of 5-Ph-IAA or this compound, the mutant TIR1, the mAID-tagged protein, and the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex assemble. This leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome. This process is rapid, with protein half-life reduced to as little as 10-45 minutes, and is reversible upon withdrawal of the ligand.
This compound is an acetoxymethyl ester analog of 5-Ph-IAA. This modification enhances its cell permeability, making it particularly effective in systems with challenging compound delivery, such as embryos. Inside the cell, esterases are thought to convert this compound to the active 5-Ph-IAA.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the AID2 system and a typical experimental workflow.
Caption: Mechanism of AID2-mediated protein degradation with this compound.
Caption: Step-by-step experimental workflow for an AID2 experiment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of 5-Ph-IAA and its analogs in the AID2 system, compiled from various studies.
Table 1: Physicochemical Properties of 5-Ph-IAA and this compound
| Compound | Molecular Weight ( g/mol ) | Formula | Solubility | Storage |
| 5-Ph-IAA | 251.29 | C₁₆H₁₃NO₂ | Soluble to 100 mM in DMSO and ethanol. | Store at -20°C. |
| This compound | 323.35 | C₁₉H₁₇NO₄ | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | Store at -20°C. |
Table 2: In Vitro and In Vivo Efficacy of 5-Ph-IAA and this compound
| Parameter | 5-Ph-IAA | This compound | Model System | Reference |
| Effective Concentration | 1 µM (for near-complete degradation) | 50 µM (for effective degradation in embryos) | Mouse Embryonic Fibroblasts (MEFs) | |
| 1,300-fold lower than IAA | - | C. elegans | ||
| 5 µM | - | C. elegans | ||
| **Degradation Half-Life (T₁/₂) ** | 10 - 45 min | Not explicitly stated, but rapid | Mammalian Cells | |
| 62.3 min | - | Not specified | ||
| Degradation Maximum (Dₘₐₓ) | 97-98% within 1 hour | Not specified | MEFs | |
| ~90% within 30 minutes | - | Mouse Tissues (in vivo) | ||
| Reversibility | Reversible 3 hours after washout | Not explicitly stated, but expected | Mammalian Cells |
Experimental Protocols
Materials and Reagents
-
Cell Line: A mammalian cell line stably expressing the mutant F-box protein (e.g., OsTIR1(F74G)) and the mAID-tagged protein of interest. Generation of such cell lines can be achieved using CRISPR/Cas9-mediated genome editing.
-
This compound: (e.g., from Tocris Bioscience or R&D Systems)
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for preparing stock solutions.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis: (e.g., lysis buffer, antibodies for Western blotting, etc.)
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM or 100 mM) and volume, calculate the mass of this compound needed. The molecular weight of this compound is 323.35 g/mol .
-
Dissolve in DMSO: Resuspend the calculated amount of this compound powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 3.23 mg of this compound in 1 mL of DMSO.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Induction of Protein Degradation in Cell Culture
-
Cell Seeding: Seed the engineered cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight or until they reach the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration for 5-Ph-IAA is 1 µM, and for this compound in less permeable systems, a higher concentration such as 50 µM may be required. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and target protein.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treatment group).
-
Time-Course Incubation: Incubate the cells for the desired period. For time-course experiments, have separate wells for each time point (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).
-
Cell Lysis and Downstream Analysis: At each time point, wash the cells with PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be used for downstream analysis such as Western blotting to quantify the level of the target protein.
Protocol 3: Western Blot Analysis of Protein Degradation
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control for each sample. Plot the relative protein levels against time to determine the degradation kinetics.
Troubleshooting and Considerations
-
No or Inefficient Degradation:
-
Verify Cell Line: Confirm the expression of OsTIR1(F74G) and the correct tagging of the target protein with mAID.
-
Optimize Ligand Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.
-
Check Ligand Activity: Ensure the this compound stock solution has been stored correctly and is not degraded.
-
-
Leaky Degradation (Degradation in the absence of ligand): The AID2 system is designed to have minimal leaky degradation. If observed, it may indicate issues with the cell line construction or very high expression levels of OsTIR1(F74G).
-
Off-Target Effects: While 5-Ph-IAA is highly specific for the mutant TIR1, it is always good practice to include appropriate controls to rule out any potential off-target effects of the compound or the solvent.
-
Reversibility: To confirm the reversibility of the degradation, treat the cells with this compound to induce degradation, then wash out the compound and replace it with fresh medium. Monitor the re-expression of the target protein over time. The degradation induced by 5-Ph-IAA has been shown to be reversible within 3 hours after washout.
By following these protocols and considering the provided quantitative data, researchers can effectively utilize the AID2 system with this compound for precise and rapid control of protein function in a wide range of biological studies.
References
Application Notes and Protocols for Live-Cell Imaging of Protein Degradation using 5-Ph-IAA-AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
The auxin-inducible degron (AID) system provides a powerful and versatile method for rapid and reversible targeted protein degradation. The second-generation AID2 system, which utilizes a mutant F-box protein (TIR1F79G or TIR1F74G) in conjunction with the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA), offers significant improvements over the original AID system. These advantages include increased degradation efficiency, reduced basal degradation (leakiness), and the requirement for a much lower concentration of the inducing ligand.[1][2]
5-Ph-IAA-AM is a cell-permeant analog of 5-Ph-IAA, designed for enhanced delivery into cells, particularly those with challenging permeability barriers like oocytes and embryos.[1] Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, releasing the active 5-Ph-IAA molecule. This triggers the rapid degradation of a target protein tagged with a mini auxin-inducible degron (mAID).
These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging of protein degradation, including detailed protocols and data presentation for effective experimental design and analysis.
Mechanism of Action: The AID2 System
The AID2 system is based on the plant hormone auxin's natural role in protein degradation. In this engineered system, a protein of interest (POI) is endogenously tagged with a small degron sequence (mAID). The cells are also engineered to express a mutant version of the plant F-box protein TIR1 (e.g., TIR1F79G). The mutation in TIR1 creates a "hole" in the auxin-binding pocket, which is complemented by the "bump" of the phenyl group on 5-Ph-IAA, leading to a highly specific and strong interaction.[1]
Upon addition of this compound, it readily crosses the cell membrane and is converted to 5-Ph-IAA. 5-Ph-IAA then acts as a "molecular glue," inducing the interaction between the mutant TIR1 and the mAID-tagged POI. This ternary complex formation leads to the polyubiquitination of the POI by the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex, targeting it for rapid degradation by the 26S proteasome.
Quantitative Data: AID vs. AID2 System
The AID2 system demonstrates significantly improved performance over the first-generation AID system. The following table summarizes key quantitative data comparing the two systems. While specific degradation kinetics for this compound are not extensively published, they are expected to be similar to or faster than 5-Ph-IAA due to enhanced cell permeability.
| Parameter | AID System (IAA) | AID2 System (5-Ph-IAA) | Fold Improvement | Reference |
| DC50 (in C. elegans) | 59 µM | 4.5 nM | ~13,000x | [1] |
| DC50 (in mammalian cells) | 300 ± 30 nM | 0.45 ± 0.01 nM | ~670x | |
| Basal Degradation | Detectable | Not Detectable | - | |
| Degradation Half-life (t1/2) | ~20-30 min | ~12-15 min | ~2x |
Experimental Protocols
Protocol 1: Generation of an Endogenously Tagged Cell Line for Live-Cell Imaging
This protocol describes the generation of a stable cell line with the protein of interest endogenously tagged with a fluorescent protein (e.g., mClover) and a mini-AID (mAID) tag using CRISPR/Cas9-mediated genome editing. The parental cell line should already stably express the mutant TIR1 F-box protein.
Materials:
-
Parental cell line stably expressing TIR1 mutant (e.g., TIR1F79G)
-
CRISPR/Cas9 vector (e.g., pX330)
-
Donor plasmid containing the fluorescent protein-mAID tag sequence flanked by homology arms specific to the target gene's C-terminus (or N-terminus)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Fluorescence-activated cell sorting (FACS) instrument
-
Cell culture medium and supplements
-
96-well plates for single-cell cloning
Procedure:
-
gRNA Design: Design and clone a guide RNA (gRNA) targeting the C-terminus of the gene of interest into the CRISPR/Cas9 vector.
-
Donor Plasmid Construction: Construct a donor plasmid containing the fluorescent protein-mAID tag sequence. Flank the tag with 500-800 bp homology arms corresponding to the upstream and downstream sequences of the gRNA target site in the gene of interest.
-
Transfection: Co-transfect the parental cells with the CRISPR/Cas9-gRNA vector and the donor plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
FACS Sorting: 48-72 hours post-transfection, harvest the cells and perform FACS to sort single cells positive for the fluorescent protein into 96-well plates.
-
Clonal Expansion and Screening: Expand the single-cell clones and screen for homozygous tagging by genomic PCR and sequencing.
-
Validation: Validate the expression and correct localization of the tagged protein of interest by western blotting and fluorescence microscopy.
Protocol 2: Live-Cell Imaging of Protein Degradation using this compound
This protocol outlines the procedure for real-time imaging of the degradation of a fluorescently tagged protein of interest upon treatment with this compound.
Materials:
-
Validated cell line with the POI endogenously tagged with a fluorescent protein and mAID
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the validated cells onto glass-bottom imaging dishes at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.
-
Microscope Setup: Pre-warm the microscope's environmental chamber to 37°C and equilibrate the gas mixture to 5% CO2.
-
Image Acquisition Setup:
-
Place the imaging dish on the microscope stage.
-
Define multiple stage positions for imaging different fields of view.
-
Set up the image acquisition parameters (e.g., laser power, exposure time, time interval). Use the lowest possible laser power to minimize phototoxicity.
-
-
Baseline Imaging: Acquire images for a short period (e.g., 15-30 minutes) before adding this compound to establish a baseline fluorescence intensity.
-
Treatment:
-
Prepare the desired final concentration of this compound in pre-warmed live-cell imaging medium. A typical starting concentration is 1 µM.
-
Carefully remove the medium from the imaging dish and replace it with the this compound-containing medium. For the control, use medium with the equivalent concentration of DMSO.
-
-
Time-Lapse Imaging: Immediately start the time-lapse acquisition. Acquire images at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 2-24 hours).
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to segment individual cells and measure the mean fluorescence intensity within each cell at each time point.
-
Correct for photobleaching using an appropriate method if necessary.
-
Normalize the fluorescence intensity of each cell to its baseline intensity (before treatment).
-
Plot the normalized fluorescence intensity over time to generate degradation curves.
-
From these curves, calculate degradation parameters such as half-life (t1/2), maximum degradation (Dmax), and the concentration for 50% degradation (DC50) if multiple concentrations were tested.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or slow protein degradation | Low expression of TIR1 mutant. | Verify TIR1 expression by western blot or immunofluorescence. |
| Inefficient conversion of this compound to 5-Ph-IAA. | Increase incubation time or concentration of this compound. | |
| Protein of interest is highly stable or inaccessible. | Consider tagging at a different terminus or using a tandem mAID tag. | |
| High background fluorescence | Autofluorescence of the medium. | Use phenol red-free imaging medium. |
| Non-specific binding of fluorescent proteins. | Ensure proper folding and localization of the tagged protein. | |
| Phototoxicity | High laser power or frequent imaging. | Reduce laser power, increase time intervals, and use a more sensitive camera. |
| Cells appear unhealthy | Suboptimal imaging conditions. | Ensure proper temperature, CO2, and humidity control. Use a live-cell imaging solution. |
Conclusion
The use of this compound in conjunction with the AID2 system provides a robust and highly efficient method for studying protein function through targeted degradation in live cells. The detailed protocols and guidelines presented here will enable researchers, scientists, and drug development professionals to effectively implement this technology for real-time analysis of protein dynamics, offering valuable insights into cellular processes and potential therapeutic targets.
References
- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Ph-IAA-AM in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Ph-IAA-AM for targeted protein degradation in mammalian cell lines utilizing the Auxin-Inducible Degron 2 (AID2) system. This technology offers rapid, reversible, and specific control over the abundance of a protein of interest, making it a powerful tool for functional genomics, target validation, and drug discovery.
Introduction to the AID2 System and this compound
The Auxin-Inducible Degron (AID) system is a powerful chemical-genetic tool for controlling protein stability. The second-generation AID2 system exhibits significant improvements over the original, including reduced "leaky" degradation in the absence of the inducer and higher potency. The system relies on three key components:
-
A mini-Auxin-Inducible Degron (mAID) tag: A small peptide tag (approximately 7 kDa) that is genetically fused to the protein of interest (POI).
-
A mutant F-box protein, OsTIR1(F74G): This engineered protein from Oryza sativa (rice) acts as a substrate receptor for an E3 ubiquitin ligase complex. It is constitutively expressed in the mammalian cell line.
-
This compound: A cell-permeable synthetic auxin analog that acts as the "molecular glue."
In the absence of this compound, OsTIR1(F74G) has a low affinity for the mAID tag, and the POI remains stable. Upon addition, this compound is intracellularly converted by esterases to its active form, 5-Ph-IAA. 5-Ph-IAA then binds to OsTIR1(F74G), inducing a conformational change that dramatically increases its affinity for the mAID tag. This interaction leads to the recruitment of the cellular ubiquitin-proteasome machinery, resulting in the polyubiquitination and subsequent degradation of the mAID-tagged POI.
This compound is an acetoxymethyl (AM) ester derivative of 5-Ph-IAA, which enhances its cell permeability, leading to more efficient and rapid protein degradation in some systems, particularly in organisms with barriers to small molecule entry like C. elegans embryos.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of 5-Ph-IAA and its AM-ester derivative in inducing protein degradation within the AID2 system.
Table 1: In Vitro Efficacy of 5-Ph-IAA (the active form of this compound)
| Parameter | Value | Cell Line/System | Reference |
| DC₅₀ | 17.0 nM | Not specified | [2] |
| DC₅₀ | ~0.45 nM | HCT116 cells | [3] |
| Half-life (T₁/₂) of Degradation | 62.3 min | Not specified | [2] |
| Half-life (T₁/₂) of Degradation | ~17.5 min | HCT116 cells | |
| Reversibility | ~3 hours after washout | Not specified |
Table 2: Recommended Treatment Conditions
| Compound | Concentration Range | Incubation Time | Cell Line/System | Reference |
| 5-Ph-IAA | 1 µM | 1 - 6 hours | HCT116, MEFs | |
| 5-Ph-IAA | 200 nM | 1 - 4 hours | Mouse neurons | |
| This compound | 50 µM | 15 - 30 min | C. elegans embryos |
Note: The optimal concentration and incubation time for this compound in mammalian cell lines should be empirically determined, but starting with a concentration similar to that used for 5-Ph-IAA (e.g., 1 µM) is recommended.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in mammalian cell lines.
Caption: Mechanism of this compound induced protein degradation.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
Procedure:
-
Based on the manufacturer's specifications, this compound is soluble in DMSO up to 100 mM.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.23 mg of this compound (MW: 323.35 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol for Targeted Protein Degradation
Materials:
-
Mammalian cell line stably expressing OsTIR1(F74G) and the mAID-tagged protein of interest.
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
Vehicle control (DMSO).
-
6-well or 12-well cell culture plates.
Procedure:
-
Seed the engineered cells in culture plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
The following day, or when cells have reached the desired confluency (typically 50-70%), replace the culture medium with fresh, pre-warmed medium.
-
Add this compound to the culture medium to achieve the desired final concentration. A typical starting concentration is 1 µM. For a 1 µM final concentration from a 10 mM stock, dilute the stock 1:10,000 in the culture medium.
-
For the vehicle control, add an equivalent volume of DMSO to a separate set of wells.
-
Incubate the cells for the desired time points (e.g., 1, 2, 4, 6, and 24 hours) at 37°C in a CO₂ incubator. Time-course experiments are recommended to determine the optimal degradation kinetics for your protein of interest.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blotting, cell viability assay).
Western Blot Analysis of Protein Degradation
Materials:
-
Treated and control cell pellets.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest or the mAID tag.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your POI or the mAID tag overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation.
Cell Viability (MTT) Assay
Materials:
-
Treated and control cells in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Procedure:
-
After treating the cells with this compound or vehicle control for the desired duration in a 96-well plate, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Troubleshooting
-
Incomplete Protein Degradation:
-
Optimize this compound concentration: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 10 µM).
-
Extend incubation time: Some proteins may require longer incubation times for complete degradation.
-
Check OsTIR1(F74G) expression: Ensure stable and sufficient expression of the F-box protein in your cell line.
-
Verify mAID tag integrity: Confirm that the mAID tag is correctly fused to your protein of interest and is accessible.
-
-
High Background Degradation (Leaky Degradation):
-
The AID2 system is designed to minimize leaky degradation. If observed, ensure you are using the OsTIR1(F74G) mutant and not the wild-type version.
-
-
Cell Toxicity:
-
Although 5-Ph-IAA is reported to have low cytotoxicity, it is essential to perform a cell viability assay to determine the optimal non-toxic concentration for your specific cell line.
-
Ensure the DMSO concentration in the final culture medium is low (typically <0.1%).
-
By following these guidelines and protocols, researchers can effectively utilize this compound to achieve precise temporal control over protein levels in mammalian cell lines, enabling a deeper understanding of protein function.
References
- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reversibility of Protein Degradation after 5-Ph-IAA-AM Washout
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Auxin-Inducible Degron (AID) system offers a powerful method for achieving rapid, reversible, and spatiotemporal control over protein levels. The second-generation AID2 system, which utilizes a mutant F-box protein (TIR1 F74G or F79G) and a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), provides enhanced specificity and efficiency with minimal leaky degradation.[1][2][3][4][5] The acetoxymethyl (AM) ester-modified version, 5-Ph-IAA-AM, is a cell-permeable prodrug that is hydrolyzed by intracellular esterases to release the active 5-Ph-IAA, making it particularly effective in systems with low permeability, such as C. elegans embryos.
A key feature of the AID2 system is its reversibility. Upon removal of the inducing ligand (washout), the targeted protein is no longer marked for degradation, and its levels can be restored through new protein synthesis. This allows for the study of protein function within a specific temporal window. These notes provide an overview of the mechanism, quantitative data on recovery kinetics, and detailed protocols for assessing the reversibility of protein degradation following this compound washout.
Mechanism of Action and Reversibility
The this compound molecule passively diffuses across the cell membrane. Intracellular esterases cleave the AM group, releasing 5-Ph-IAA. This active ligand then acts as a "molecular glue," inducing the interaction between the mutant TIR1 F-box protein and the AID-tagged protein of interest. This interaction brings the target protein into proximity with the SCF E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The degradation process is contingent on the continuous presence of 5-Ph-IAA. When the compound is removed from the culture medium (washout), its intracellular concentration decreases, disrupting the TIR1-ligand-target protein complex. Consequently, the target protein is no longer ubiquitinated, and its natural synthesis allows for the recovery of its cellular levels.
Quantitative Data on Protein Recovery
The kinetics of protein recovery after auxin washout can vary depending on the model system, the specific protein's synthesis and turnover rate, and the efficiency of the washout procedure. The following table summarizes available quantitative data.
| Model Organism/System | Target Protein | Auxin/Analog | Treatment Duration & Concentration | Recovery Time | % Recovery (Approx.) | Reference |
| Mammalian Cells | Plk4AID-YFP | IAA | 20 min | 2 hours | TIR1 delocalized from centrosome, implying reversal | |
| S. cerevisiae | mGFP-AID | IAA (0.1 mM) | 120 min | 1 hour | 20% of original levels | |
| S. cerevisiae | mGFP-AID | IAA (0.1 mM) | 120 min | > 5 hours | Full recovery requires at least 300 minutes | |
| Mammalian Cells | mAID-tagged proteins | 5-Ph-IAA | Not specified | 3 hours | Reversible degradation observed | |
| Mouse Oocytes | AIDm-EGFP | NAA (500 µM) | 16 hours | 8 hours | Robust recovery to >50% of starting level | |
| Mouse Oocytes | AIDm-EGFP | IAA (500 µM) | 16 hours | 8 hours | Only modest recovery observed | |
| C. elegans Embryos | AID*::GFP | This compound (50 µM) | Not specified | Not specified | Implied reversible control |
Note: Data for 5-Ph-IAA is often used to infer the behavior of this compound, as the latter is its prodrug.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the preparation of a concentrated stock solution for cell culture applications.
Materials:
-
This compound powder (e.g., BioAcademia, Cat. No. 03-004)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-blocking microcentrifuge tubes
Procedure:
-
Aseptically weigh 5 mg of this compound powder.
-
Add 310 µL of anhydrous DMSO to the powder. This will yield a 50 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below for long-term use.
Protocol 2: Assessing Degradation Reversibility in Mammalian Cells
This protocol provides a workflow for inducing protein degradation, performing a washout, and monitoring the subsequent recovery of the target protein.
Materials:
-
Mammalian cell line stably expressing:
-
A mutant OsTIR1 (e.g., F79G).
-
An AID-tagged protein of interest (preferably fused to a fluorescent reporter like GFP for live-cell imaging).
-
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), sterile.
-
50 mM this compound stock solution in DMSO.
-
Instruments for analysis (e.g., fluorescence microscope, Western blot equipment).
Workflow Diagram:
Procedure:
-
Baseline (Time 0): Plate the engineered cells and allow them to adhere and enter logarithmic growth phase. Collect a baseline sample for analysis (Time 0 control).
-
Induction: Thaw an aliquot of the 50 mM this compound stock solution. Dilute it directly into the pre-warmed complete culture medium to the desired final concentration (typically in the nM to low µM range for AID2). Add the ligand-containing medium to the cells.
-
Degradation Incubation: Incubate the cells for a sufficient period to achieve maximal protein degradation (e.g., 2-6 hours). The optimal time should be determined empirically.
-
Degraded Sample: Following incubation, collect a sample of cells to represent the maximally degraded state.
-
Washout: a. Carefully aspirate the this compound-containing medium from the culture dish. b. Gently wash the cells twice with an equal volume of warm, sterile PBS to remove any residual compound. c. Add fresh, pre-warmed complete medium that does not contain this compound.
-
Recovery: Place the cells back into the incubator. Collect samples at various time points post-washout (e.g., 1, 3, 6, 12, and 24 hours) to monitor the re-accumulation of the target protein.
-
Analysis: Analyze the protein levels in all collected samples (Time 0, Degraded, and Recovery time points) using one of the following methods:
-
Western Blotting: Lyse the cells, quantify total protein, and perform SDS-PAGE followed by immunoblotting with an antibody specific to the target protein. A loading control (e.g., GAPDH, β-actin) is essential for normalization.
-
Fluorescence Microscopy: If using a fluorescently-tagged protein, capture images at each time point. Quantify the mean fluorescence intensity per cell for a statistically significant number of cells.
-
Concluding Remarks
The reversibility of the AID2 system using this compound is a critical feature that enables precise temporal control of protein function. While recovery generally begins soon after ligand washout, the kinetics can be influenced by the experimental system and the intrinsic synthesis rate of the target protein. For experiments where rapid and complete reversal is critical, it is advisable to characterize the recovery timeline for the specific protein of interest. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to leverage the reversible nature of this powerful protein knockdown technology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Auxin-Inducible Degron 2 (AID2) System
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Auxin-Inducible Degron 2 (AID2) system. The information provided aims to help users address common issues, particularly leaky protein degradation, and effectively implement the AID2 system in their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the use of the AID2 system, with a focus on leaky protein degradation.
Issue: Significant degradation of the target protein is observed in the absence of the auxin analog (5-Ph-IAA).
This "leaky" degradation is a common concern and can confound experimental results. The AID2 system was specifically developed to minimize this issue compared to the first-generation AID system. However, residual leakiness can sometimes occur.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal TIR1 mutant or expression level | The AID2 system relies on a mutant F-box protein, typically OsTIR1(F74G) or AtTIR1(F79G), which has a reduced affinity for the natural auxin IAA but a high affinity for the synthetic analog 5-Ph-IAA.[1][2] Ensure you are using the correct mutant TIR1. If leakiness persists, consider titrating the expression level of the TIR1 mutant. While constitutive expression is often sufficient in the AID2 system, very high expression levels might contribute to background degradation.[3][4] |
| High expression level of the degron-tagged protein | Overexpression of the protein of interest (POI) fused to the mini-AID (mAID) degron can sometimes lead to increased background degradation. If possible, aim to express the tagged protein at endogenous or near-endogenous levels.[5] |
| Instability of the target protein | The intrinsic stability of your POI can influence the degree of leaky degradation. Highly unstable proteins may be more prone to degradation even with the improved AID2 system. |
| Cellular context and background E3 ligase activity | The endogenous ubiquitin-proteasome system activity can vary between cell types, potentially influencing the baseline degradation of the tagged protein. |
| Incorrect concentration or degradation of 5-Ph-IAA | While the issue is leaky degradation without 5-Ph-IAA, it's crucial to have a reliable negative control. Ensure your "no auxin" control is truly free of any residual 5-Ph-IAA from previous experiments or contaminated media. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for leaky protein degradation in the AID2 system.
Frequently Asked Questions (FAQs)
Q1: What is the core principle behind the AID2 system and how does it reduce leaky degradation?
The AID2 system is an advanced version of the auxin-inducible degron system designed for rapid and specific protein degradation. It utilizes a "bump-and-hole" strategy. A mutation in the F-box protein TIR1 (e.g., F74G in OsTIR1 or F79G in AtTIR1) creates a "hole" in the auxin-binding pocket. This engineered TIR1 has a significantly reduced affinity for the natural auxin, indole-3-acetic acid (IAA), which minimizes degradation in the absence of the specific inducer. A synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), has a bulky phenyl group (the "bump") that perfectly fits into the engineered hole of the mutant TIR1, leading to a high-affinity interaction. This interaction triggers the recruitment of the mAID-tagged target protein to the SCF E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The low affinity of the mutant TIR1 for endogenous auxins is the key to suppressing leaky degradation.
AID2 System Signaling Pathway:
Caption: The signaling pathway of the AID2 system.
Q2: What are the key components I need for the AID2 system?
To implement the AID2 system, you will need:
-
A cell line or organism expressing a mutant TIR1 protein: Commonly used versions are Oryza sativa TIR1 with the F74G mutation (OsTIR1(F74G)) or Arabidopsis thaliana TIR1 with the F79G mutation (AtTIR1(F79G)).
-
Your protein of interest tagged with a mini-AID (mAID) degron: The mAID tag is a short peptide sequence that is recognized by the TIR1/auxin complex.
-
The synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA): This is the small molecule inducer that triggers the degradation of the mAID-tagged protein.
Q3: What concentration of 5-Ph-IAA should I use, and how quickly does degradation occur?
The AID2 system is significantly more sensitive than the original AID system. Effective concentrations of 5-Ph-IAA are typically in the low micromolar or even nanomolar range, which is about 670 to 1300 times lower than the concentration of IAA required for the first-generation system. The optimal concentration should be determined empirically for your specific cell type and target protein, but a good starting point is 1 µM. Protein degradation is rapid, with a reported half-life of 10 to 45 minutes for many proteins.
Quantitative Comparison of AID and AID2 Systems
| Feature | AID System (IAA) | AID2 System (5-Ph-IAA) | Fold Improvement |
| Ligand Concentration for efficient degradation | ~500 µM | ~1 µM (or lower) | ~500-1300x lower |
| Leaky Degradation | Often observed | Negligible/Undetectable | Significantly reduced |
| Degradation Kinetics (Half-life) | 15-45 minutes | 10-45 minutes | Similar to slightly faster |
Q4: Can the AID2 system be used in vivo?
Yes, the AID2 system has been successfully used in various model organisms, including C. elegans, Drosophila, and mice. The lower effective concentration and reduced toxicity of 5-Ph-IAA compared to IAA make the AID2 system more suitable for in vivo applications. For applications in embryos, which can have low permeability, modified versions of 5-Ph-IAA, such as 5-Ph-IAA-AM, have been developed to enhance uptake.
Experimental Protocols
Protocol 1: Validation of Protein Degradation by Western Blotting
This protocol is to confirm the degradation of your mAID-tagged protein of interest upon treatment with 5-Ph-IAA.
Materials:
-
Cells expressing your mAID-tagged protein and the mutant TIR1.
-
5-Ph-IAA stock solution (e.g., 1 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against your protein of interest or the tag.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest.
-
5-Ph-IAA Treatment:
-
For a time-course experiment, treat the cells with the desired final concentration of 5-Ph-IAA (e.g., 1 µM) for different durations (e.g., 0, 30, 60, 120, 240 minutes).
-
Include a vehicle control (e.g., DMSO) for the longest time point.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against your POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for your POI and normalize them to the loading control to determine the extent of degradation over time.
Protocol 2: Assessing Protein Degradation by Fluorescence Microscopy
This protocol is for visualizing the degradation of a fluorescently-tagged mAID-protein.
Materials:
-
Cells expressing your fluorescently-tagged mAID-protein (e.g., GFP-POI-mAID) and the mutant TIR1.
-
5-Ph-IAA stock solution.
-
Imaging medium.
-
Confocal or widefield fluorescence microscope.
Procedure:
-
Cell Seeding: Plate your cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Imaging Setup:
-
Place the cells on the microscope stage.
-
Identify a field of view with healthy, expressing cells.
-
Acquire a "time 0" image before adding 5-Ph-IAA.
-
-
5-Ph-IAA Treatment:
-
Carefully add 5-Ph-IAA to the imaging medium to the desired final concentration.
-
-
Time-Lapse Imaging:
-
Acquire images at regular intervals (e.g., every 5-10 minutes) to monitor the decrease in fluorescence intensity.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or subcellular compartments over time.
-
Normalize the intensity at each time point to the intensity at time 0.
-
Plot the relative fluorescence intensity versus time to determine the degradation kinetics.
-
References
- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
Addressing off-target effects of 5-Ph-IAA-AM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other experimental issues when using 5-Ph-IAA-AM for targeted protein degradation with the auxin-inducible degron 2 (AID2) system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable analog of 5-phenyl-indole-3-acetic acid (5-Ph-IAA). It is a key component of the second-generation auxin-inducible degron (AID2) system for targeted protein degradation. Once inside the cell, cytoplasmic esterases cleave the acetoxymethyl (AM) ester group, releasing the active compound, 5-Ph-IAA. 5-Ph-IAA then acts as a "molecular glue" to induce the interaction between a mutated F-box protein (e.g., OsTIR1(F74G) or AtTIR1(F79G)) and an AID-tagged protein of interest, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: What are the known off-target effects of this compound?
The primary off-target concern with this compound is the release of formaldehyde (B43269) as a byproduct of the AM ester cleavage. Formaldehyde is a reactive molecule that can induce DNA-protein crosslinks and cellular stress.[1][2][3][4][5] While the AID2 system is generally associated with lower cytotoxicity than the first-generation AID system, high concentrations of this compound may lead to formaldehyde-induced effects. It is crucial to use the minimum effective concentration and include appropriate controls.
Q3: Is this compound cytotoxic?
The cytotoxicity of this compound is dose-dependent and can vary between cell types and model organisms. The AID2 system, in general, exhibits lower cytotoxicity compared to the original AID system. One study reported no developmental abnormalities in C. elegans embryos when treated with 50 μM this compound. However, as concentrations increase, the potential for formaldehyde-related cytotoxicity also rises.
Q4: How stable is this compound in solution and cell culture media?
This compound stock solutions in DMSO can be stored at -20°C or -80°C. For working solutions in cell culture media, it is recommended to prepare them fresh for each experiment to ensure consistent activity. The stability in media can be influenced by factors such as temperature, pH, and the presence of serum.
Troubleshooting Guide
Problem 1: Inefficient or Incomplete Target Protein Degradation
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the minimal effective concentration for your specific cell type and target protein. | 1. Seed cells expressing the AID2 system components and the AID-tagged target protein. 2. Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 6 hours). 3. Analyze target protein levels by Western blot or another quantitative method. |
| Insufficient TIR1 Mutant Expression | Verify the expression level of the mutated TIR1 F-box protein (e.g., OsTIR1(F74G)). | 1. Lyse cells expressing the TIR1 mutant. 2. Perform a Western blot using an antibody specific to the TIR1 protein or its tag (e.g., Myc-tag). |
| Low Cell Permeability | Although this compound is designed to be cell-permeable, efficiency can vary. If degradation is inefficient, consider increasing the incubation time. | Extend the treatment duration with this compound (e.g., 12, 24 hours) and monitor target protein levels at different time points. |
| Rapid Target Protein Re-synthesis | The degradation rate may be slower than the synthesis rate of a highly stable or rapidly transcribed protein. | Combine this compound treatment with a transcription or translation inhibitor (e.g., actinomycin (B1170597) D or cycloheximide) as a control experiment to assess the protein's intrinsic turnover rate. |
Problem 2: Observed Phenotype is Not Consistent with Target Protein Depletion
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Off-Target Effects of Formaldehyde | Rule out effects from the formaldehyde byproduct by performing control experiments. | 1. Vehicle Control: Treat parental cells (lacking the AID system) with the same concentration of this compound. 2. Inactive Analog Control: If available, use an inactive analog of this compound that does not induce degradation but still releases formaldehyde. 3. Rescue Experiment: Re-express a non-degradable version of the target protein (without the AID tag) in the presence of this compound to see if the phenotype is rescued. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) may have biological effects. | Include a vehicle-only control group in all experiments, where cells are treated with the same concentration of the solvent used for this compound. |
| Leaky Degradation | Although less common with the AID2 system, some basal degradation of the target protein may occur in the absence of this compound. | Compare the target protein levels in untreated cells expressing the AID2 system with parental cells lacking the system. |
Data Summary
Table 1: Recommended Concentration Ranges for this compound
| Model System | Recommended Starting Concentration | Notes |
| Mammalian Cell Lines | 100 nM - 1 µM | Optimal concentration should be empirically determined. |
| C. elegans Embryos | 50 µM | Shown to be effective without causing developmental abnormalities. |
Table 2: Key Characteristics of this compound
| Property | Value | Reference |
| Molecular Weight | 323.35 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Storage of Stock Solution | -20°C or -80°C |
Visual Guides
Caption: Mechanism of this compound-induced protein degradation.
Caption: Workflow for troubleshooting inefficient degradation.
Caption: Logic diagram for discerning on-target vs. off-target effects.
References
Technical Support Center: Optimizing 5-Ph-IAA-AM-Mediated Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 5-Ph-IAA-AM-mediated targeted protein degradation using the Auxin-Inducible Degron 2 (AID2) system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable analog of 5-phenyl-indole-3-acetic acid (5-Ph-IAA). It is a key component of the second-generation Auxin-Inducible Degron (AID2) system for targeted protein degradation.[1][2] Its mechanism relies on the formation of a ternary complex between a target protein tagged with a mini auxin-inducible degron (mAID), a mutant F-box protein (typically OsTIR1F74G or AtTIR1F79G), and the 5-Ph-IAA ligand (the active form of this compound after intracellular esterase cleavage).[3][4] This complex is recognized by the cell's natural ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the target protein. The acetoxymethyl (AM) ester group enhances its permeability, making it particularly effective in systems with challenging cell or tissue barriers, such as C. elegans embryos.
Q2: What are the main advantages of the AID2 system with this compound over the conventional AID system?
A2: The AID2 system offers several key advantages:
-
Reduced Leaky Degradation: The mutant TIR1 protein in the AID2 system has a lower affinity for the degron tag in the absence of the specific auxin analog, leading to minimal degradation of the target protein before induction.
-
Higher Potency: 5-Ph-IAA is significantly more potent than the natural auxin (IAA) used in the original AID system, allowing for the use of much lower concentrations to achieve efficient degradation.
-
Faster Kinetics: The AID2 system can induce faster degradation of the target protein compared to the first-generation system.
-
Reduced Off-Target Effects: The lower required concentration of 5-Ph-IAA minimizes potential off-target effects associated with high concentrations of auxins.
Q3: What is the difference between 5-Ph-IAA and this compound?
A3: 5-Ph-IAA is the active molecule that induces the degradation of the target protein. This compound is a pro-drug form of 5-Ph-IAA, modified with an acetoxymethyl (AM) ester group. This modification increases the molecule's lipophilicity, thereby enhancing its ability to cross cell membranes. Once inside the cell, cellular esterases cleave the AM group, releasing the active 5-Ph-IAA. This compound is particularly useful for cells or organisms with low permeability to 5-Ph-IAA.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound are typically prepared in DMSO and can be stored at -20°C for several months. However, repeated freeze-thaw cycles should be avoided. For working solutions, it is recommended to prepare them fresh from the stock solution. It is also crucial to protect auxin solutions from light to prevent degradation.
Troubleshooting Guides
Problem 1: Inefficient or Incomplete Protein Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Titrate the concentration of this compound. The optimal concentration can vary between cell types and target proteins. Start with a concentration range of 1-100 µM and perform a dose-response experiment to determine the most effective concentration for your system. |
| Insufficient TIR1 Expression | Verify the expression level of the mutant TIR1 F-box protein (e.g., OsTIR1F74G or AtTIR1F79G) by Western blot or fluorescence microscopy if it is tagged. Low expression of TIR1 can be a limiting factor for degradation. |
| Poor Permeability of this compound | While this compound is more permeable than 5-Ph-IAA, some cell types or tissues may still present a barrier. Consider increasing the incubation time or the concentration of this compound. |
| Degron Tag Accessibility | The position of the mAID tag (N-terminus, C-terminus, or internal) can affect its accessibility to the TIR1 protein. If possible, test different tagging locations for your protein of interest. |
| High Target Protein Expression or Stability | Overexpressed proteins or proteins with a long half-life may require higher concentrations of this compound or longer treatment times to achieve complete degradation. |
Problem 2: High Background (Leaky) Degradation
| Possible Cause | Troubleshooting Steps |
| High Expression of Mutant TIR1 | Although the AID2 system is designed to reduce leaky degradation, very high levels of the mutant TIR1 protein can sometimes lead to background degradation. If possible, use a weaker, constitutive promoter or an inducible promoter to control TIR1 expression. |
| Instability of the Tagged Protein | The fusion of the mAID tag itself might slightly destabilize the target protein in some cases. Compare the steady-state level of the tagged protein to the untagged endogenous protein to assess for any inherent instability. |
| Incorrect TIR1 Mutant | Ensure that you are using the correct mutant version of TIR1 (e.g., OsTIR1F74G or AtTIR1F79G) designed for the AID2 system. The wild-type TIR1 will exhibit significant leaky degradation. |
Problem 3: Cell Viability Issues
| Possible Cause | Troubleshooting Steps |
| Toxicity of this compound at High Concentrations | Although 5-Ph-IAA is less toxic than IAA, high concentrations may still affect cell viability. Determine the lowest effective concentration that induces degradation and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess any cytotoxic effects. |
| Essential Nature of the Target Protein | The degradation of an essential protein will inherently lead to a loss of cell viability. This is an expected outcome and confirms the essential function of your target protein. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.5%). |
Quantitative Data Summary
| Parameter | Conventional AID System (IAA) | AID2 System (5-Ph-IAA) | Reference |
| Ligand | Indole-3-acetic acid (IAA) | 5-phenyl-indole-3-acetic acid (5-Ph-IAA) | |
| F-box Protein | Wild-type TIR1 (e.g., OsTIR1) | Mutant TIR1 (e.g., OsTIR1F74G) | |
| Typical Ligand Concentration | 100 - 500 µM | 0.1 - 1 µM | |
| DC50 (HCT116 cells) | ~300 nM | ~0.45 nM | |
| Degradation Half-life (RAD21) | ~25 minutes | ~12 minutes | |
| Leaky Degradation | Can be significant | Minimal to undetectable |
| Ligand for AID2 System | Recommended Starting Concentration | Key Feature | Reference |
| 5-Ph-IAA | 1 µM | Active degrader molecule | |
| This compound | 50 µM (C. elegans embryos) | Egg-permeant analog for improved cell penetration |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalized to the loading control.
Protocol 2: Fluorescence Microscopy for In-Situ Protein Degradation Analysis
This protocol assumes the target protein is fused with a fluorescent protein (e.g., GFP, mCherry).
-
Cell Culture and Treatment: Seed cells on glass-bottom dishes or chamber slides. Treat the cells with this compound at the desired concentration.
-
Live-Cell Imaging: If equipped for live-cell imaging, acquire images at regular intervals to monitor the decrease in fluorescence over time. Maintain physiological conditions (37°C, 5% CO2).
-
Fixed-Cell Imaging: Alternatively, fix the cells at different time points post-treatment with 4% paraformaldehyde.
-
Nuclear Staining (Optional): Stain the nuclei with DAPI to aid in cell identification and segmentation.
-
Image Acquisition: Acquire images using a fluorescence microscope with appropriate filter sets for the fluorescent protein and DAPI.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell. Subtract the background fluorescence and normalize the intensity of the target protein to a control signal if available.
Visualizations
Caption: Signaling pathway of this compound-mediated degradation.
Caption: A typical experimental workflow for assessing degradation.
Caption: A logical approach to troubleshooting poor degradation.
References
- 1. Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential toxicity of 5-Ph-IAA-AM at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of 5-Ph-IAA-AM at high concentrations. This resource is intended for researchers, scientists, and drug development professionals utilizing the auxin-inducible degron 2 (AID2) system.
FAQs: Understanding Potential Toxicity of this compound
Q1: What is this compound and how does it work?
This compound is a cell-permeable prodrug of 5-phenyl-indole-3-acetic acid (5-Ph-IAA). The acetoxymethyl (AM) ester group enhances its ability to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, releasing the active compound, 5-Ph-IAA. In the Auxin-Inducible Degron 2 (AID2) system, 5-Ph-IAA acts as a "molecular glue" to induce the degradation of a target protein that has been tagged with a specific degron sequence.
Q2: What is the primary concern regarding the toxicity of this compound at high concentrations?
The main toxicological concern at high concentrations of this compound is the release of formaldehyde (B43269) as a by-product of the intracellular hydrolysis of the acetoxymethyl (AM) ester.[1] While 5-Ph-IAA itself has been reported to have lower cytotoxicity compared to the conventional AID system ligand, IAA, the accumulation of formaldehyde at high concentrations of this compound can lead to cellular stress and toxicity.[2]
Q3: What are the known toxic effects of formaldehyde?
Formaldehyde is a well-documented cytotoxic agent.[3] Its high reactivity allows it to crosslink macromolecules like proteins and nucleic acids, leading to cellular damage.[4][5] Known effects of formaldehyde exposure on cells include:
-
Induction of oxidative stress and an increase in reactive oxygen species (ROS).
-
Activation of cellular stress response pathways, such as NF-κB and YAP signaling.
-
DNA damage and the formation of DNA-protein crosslinks.
-
Induction of apoptosis (programmed cell death).
Q4: Are there any observed toxicity data for this compound?
Q5: How does the toxicity of this compound compare to 5-Ph-IAA?
5-Ph-IAA is reported to have a lower cytotoxicity level compared to the conventional AID system ligand, IAA. The primary toxicity concern for this compound stems from its hydrolysis byproduct, formaldehyde, which is not a factor with 5-Ph-IAA. Therefore, at equimolar concentrations, this compound has a higher potential for toxicity than 5-Ph-IAA, especially at high concentrations where formaldehyde can accumulate.
Troubleshooting Guide: Unexpected Cell Death or Toxicity
If you are observing unexpected cell death, reduced cell viability, or other signs of toxicity in your experiments with this compound, consider the following troubleshooting steps.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for unexpected cell death with this compound.
| Issue | Potential Cause | Recommended Action |
| Sudden drop in cell viability after adding this compound | High concentration leading to acute toxicity from formaldehyde release. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. Start with a lower concentration range and titrate up. |
| Poor quality or degraded this compound stock solution. | Prepare a fresh stock solution of this compound. Ensure it is stored correctly (typically at -20°C or -80°C, protected from light). | |
| Solvent toxicity (e.g., DMSO). | Run a vehicle control with the same concentration of the solvent used to dissolve this compound to rule out solvent-induced toxicity. | |
| Gradual decrease in cell health over time | Chronic toxicity due to prolonged exposure and accumulation of formaldehyde. | Reduce the incubation time with this compound. If possible, wash out the compound after the desired protein degradation has been achieved. |
| Off-target effects of this compound or its metabolites. | Consider using 5-Ph-IAA directly if your experimental system allows for its efficient uptake, as this will eliminate the formaldehyde by-product. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across all experiments, as this can affect cellular metabolism and susceptibility to toxins. |
| Differences in reagent preparation or handling. | Standardize all reagent preparation and handling procedures. Use freshly prepared solutions whenever possible. |
Experimental Protocols for Assessing Toxicity
Here are detailed methodologies for key experiments to assess the potential toxicity of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 µM to 100 µM) and a vehicle control (solvent only). Incubate for the desired experimental duration.
-
MTT Addition: Carefully aspirate the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the readings and normalize the results to the vehicle control to determine the percentage of cell viability.
Protocol 2: Apoptosis Detection using Caspase-3/7 Activation Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Lysis buffer (if required by the kit)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound and a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis (if applicable): For some kits, lyse the cells by adding the provided lysis buffer and incubating as recommended.
-
Caspase Assay: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the levels of intracellular ROS, an indicator of oxidative stress.
Materials:
-
Cells of interest
-
Black-walled 96-well plates
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX® Green)
-
Positive control for ROS induction (e.g., H₂O₂)
-
Live-cell imaging system or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black-walled 96-well plate and allow them to adhere.
-
Probe Loading: Load the cells with the ROS-sensitive probe according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Washing: Gently wash the cells with pre-warmed PBS or media to remove excess probe.
-
Treatment: Treat the cells with different concentrations of this compound, a vehicle control, and a positive control.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader or live-cell imaging system. Kinetic readings can be taken over time.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control to determine the relative increase in ROS levels.
Signaling Pathways and Visualization
High concentrations of this compound, primarily through the action of its formaldehyde byproduct, can potentially activate cellular stress response pathways.
Potential Signaling Pathway for Formaldehyde-Induced Toxicity
Caption: Potential signaling cascade initiated by high concentrations of this compound.
References
- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Emerging mechanisms underlying formaldehyde toxicity and response [carrerasresearch.org]
Stability and proper storage of 5-Ph-IAA-AM solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of 5-Ph-IAA-AM solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (5-Phenyl-indole-3-acetic acid, acetoxymethyl ester) is a cell-permeable prodrug of 5-Ph-IAA. It is a key component of the second-generation auxin-inducible degron (AID2) system for targeted protein degradation.[1][2] The acetoxymethyl (AM) group enhances its membrane permeability. Once inside the cell, endogenous esterases cleave the AM group, releasing the active compound, 5-Ph-IAA. This active molecule then promotes the degradation of a target protein fused with an AID tag.
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] It is also soluble in ethanol, though to a lesser extent.[4]
Q3: How should I store the solid form of this compound?
The solid form of this compound should be stored at -20°C.[4]
Q4: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in anhydrous DMSO, for example, at a concentration of 50 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For use in experiments with C. elegans, a 100 mM stock solution of the related compound 5-Ph-IAA is prepared in ethanol.
Q5: How stable are this compound solutions?
The stability of this compound solutions is dependent on the solvent, storage temperature, and the presence of water or esterases. In anhydrous DMSO, it is relatively stable when stored at low temperatures. In aqueous solutions, such as cell culture media, it is susceptible to hydrolysis.
Q6: Is this compound light sensitive?
Yes, indole-containing compounds like this compound can be sensitive to light. It is recommended to protect solutions from light by using amber vials or by wrapping containers with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no protein degradation | Degraded this compound solution: The compound may have hydrolyzed due to improper storage (e.g., presence of water, extended storage at inappropriate temperatures). | Prepare a fresh working solution from a new aliquot of the stock solution. Ensure the stock solution has been stored correctly at -20°C or -80°C in anhydrous DMSO. |
| Suboptimal final concentration: The final concentration of this compound in the experiment may be too low to induce efficient protein degradation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and target protein. | |
| Cellular esterase activity is low: The conversion of the prodrug to its active form may be inefficient in your cell line. | Consider using the active compound, 5-Ph-IAA, directly. However, be aware that its cell permeability is lower than that of this compound. | |
| High background or off-target effects | High concentration of this compound: Excessive concentrations may lead to non-specific effects. | Lower the concentration of this compound used in your experiment. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high for your cells. | Ensure the final concentration of the solvent is within the tolerated range for your specific cell line (typically below 0.5% for DMSO). | |
| Precipitation of the compound in aqueous media | Poor solubility: this compound has limited solubility in aqueous solutions. | Ensure that the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, while remaining non-toxic to the cells. Gentle warming and vortexing during dilution may help. |
Data on Stability and Storage of this compound Solutions
| Solvent | Concentration | Storage Temperature | Recommended Storage Duration | Notes |
| Anhydrous DMSO | Stock Solution (e.g., 50 mM) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Anhydrous DMSO | Stock Solution (e.g., 50 mM) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Ethanol | Stock Solution (e.g., 10 mM) | -20°C | Short-term | Less stable than in DMSO. Prepare fresh for best results. Protect from light. |
| Aqueous Media (e.g., cell culture media) | Working Concentration (e.g., 1-100 µM) | 37°C | Unstable | Prepare fresh immediately before use. Prone to hydrolysis. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 50 mM stock solution from 5 mg of this compound (MW: 323.34 g/mol ), add approximately 309 µL of anhydrous DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Preparation of Working Solution for Cell Culture Experiments
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Mix the working solution gently by pipetting.
-
Add the working solution to your cell culture plates.
Visualizations
Caption: Cellular mechanism of this compound action.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bioacademia.co.jp [bioacademia.co.jp]
- 4. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming Incomplete Protein Degradation with 5-Ph-IAA-AM
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 5-Ph-IAA-AM to achieve complete and efficient protein degradation with the Auxin-Inducible Degron 2 (AID2) system.
Understanding the this compound System
The Auxin-Inducible Degron 2 (AID2) system allows for the rapid and specific degradation of a target protein. It relies on three key components:
-
A target protein tagged with a mini auxin-inducible degron (mAID).
-
A mutated F-box protein , typically OsTIR1(F74G) or AtTIR1(F79G), which is part of an E3 ubiquitin ligase complex.
-
An auxin analog , 5-phenyl-indole-3-acetic acid (5-Ph-IAA), that promotes the interaction between the F-box protein and the AID-tagged target protein.
This compound is an acetoxymethyl ester version of 5-Ph-IAA. This modification enhances its cell permeability, making it particularly effective in systems with biological barriers, such as C. elegans embryos.[1][2] Once inside the cell, endogenous esterases convert this compound into the active compound, 5-Ph-IAA.
Signaling Pathway
The following diagram illustrates the mechanism of protein degradation induced by this compound.
Caption: Mechanism of this compound induced protein degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for the AID2 system using 5-Ph-IAA. Note that this compound is converted to 5-Ph-IAA within the cell.
| Parameter | Value | Cell Line/Organism | Target Protein | Reference |
| DC50 (5-Ph-IAA) | 17.0 nM (after 6h) | Mammalian Cells | mAID-tagged proteins | [3] |
| T1/2 (5-Ph-IAA) | 62.3 min | Mammalian Cells | mAID-tagged proteins | [3] |
| DC50 (5-Ph-IAA) | 0.45 ± 0.01 nM | HCT116 | mAID-EGFP-NLS | [4] |
| T1/2 (5-Ph-IAA) | ~12 min | HCT116 | mAID-EGFP-NLS | |
| Effective Concentration in C. elegans embryos (this compound) | 50 µM | C. elegans | AID*::GFP | |
| Reversibility | ~3 hours after washout | Mammalian Cells | mAID-tagged proteins |
Experimental Protocols
General Workflow for Protein Degradation in Mammalian Cells
Caption: General experimental workflow for protein degradation.
Detailed Protocol for Protein Degradation in HEK293 or HCT116 Cells
Materials:
-
HEK293 or HCT116 cell line stably expressing OsTIR1(F74G).
-
The same cell line with your protein of interest endogenously tagged with a mini-AID (mAID) tag.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound or 5-Ph-IAA stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer for protein extraction.
-
Antibodies for Western blot analysis (primary antibody against the target protein, loading control antibody, and secondary antibodies).
Procedure:
-
Cell Seeding:
-
Seed the mAID-tagged cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Include a negative control (e.g., parental cells without the mAID tag or vehicle-treated cells).
-
-
Preparation of this compound/5-Ph-IAA Working Solution:
-
Thaw the 10 mM stock solution of this compound or 5-Ph-IAA.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM for 5-Ph-IAA). Note: The optimal concentration may need to be determined empirically.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired concentration of this compound/5-Ph-IAA to the cells.
-
For the vehicle control, add medium containing the same concentration of DMSO.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 0, 1, 2, 4, 6 hours).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Prepare samples for Western blotting by mixing the lysate with loading buffer and boiling.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with the primary antibody against your target protein and a loading control, followed by the appropriate secondary antibodies.
-
Visualize the protein bands and quantify the level of protein degradation.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or incomplete protein degradation | Inefficient expression of OsTIR1(F74G) | - Verify the expression of OsTIR1(F74G) by Western blot or RT-qPCR.- If expression is low, re-select a stable clone with higher expression. |
| Inefficient tagging of the target protein | - Confirm the correct in-frame fusion of the mAID tag to your protein of interest by sequencing the genomic locus and by Western blot to check for the expected size shift. | |
| Suboptimal concentration of this compound | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific target protein and cell line. | |
| Insufficient incubation time | - Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the optimal degradation time for your target protein. | |
| Degradation of this compound/5-Ph-IAA | - Prepare fresh dilutions of this compound/5-Ph-IAA from a frozen stock for each experiment. Protect the stock solution and working solutions from light. | |
| High protein stability or abundance | - For very stable or abundant proteins, longer incubation times or higher concentrations of this compound may be required. | |
| High background ("leaky") degradation in the absence of this compound | High expression of OsTIR1(F74G) | - While the AID2 system is designed to reduce leaky degradation, very high levels of OsTIR1(F74G) might still cause some background. If possible, select a clone with a moderate expression level of OsTIR1(F74G). |
| Instability of the tagged protein | - The mAID tag itself can sometimes slightly destabilize the fusion protein. Compare the steady-state level of your tagged protein to the untagged endogenous protein. | |
| Cell toxicity or off-target effects | High concentration of this compound | - Use the lowest effective concentration of this compound as determined by your dose-response experiment. The AID2 system is designed to work at much lower concentrations than the original AID system. |
| Formaldehyde (B43269) byproduct | - The conversion of this compound to 5-Ph-IAA produces formaldehyde as a byproduct. While generally not an issue at typical working concentrations, be mindful of this if using very high concentrations. Consider using 5-Ph-IAA directly if cell permeability is not an issue. | |
| Solvent toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic (typically <0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using this compound over 5-Ph-IAA?
A1: this compound is an acetoxymethyl ester prodrug of 5-Ph-IAA, which gives it enhanced cell permeability. This is particularly advantageous for systems with permeability barriers, such as C. elegans embryos, where this compound shows superior degradation efficiency compared to 5-Ph-IAA.
Q2: How should I store this compound?
A2: this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C for short-term use, but it is recommended to prepare fresh dilutions for each experiment.
Q3: What is the recommended starting concentration for this compound in mammalian cell culture?
A3: A good starting point for 5-Ph-IAA is 1 µM. Since this compound is converted to 5-Ph-IAA, a similar starting concentration can be used, but it is always best to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is the degradation induced by this compound reversible?
A4: Yes, the degradation is reversible. Upon removal of this compound from the culture medium, the target protein will be re-expressed. The recovery time depends on the transcription and translation rates of the target protein. For many proteins, recovery can be observed within 3-6 hours after washout.
Q5: Can I use this compound with the original AID system (wild-type TIR1)?
A5: No, this compound (and 5-Ph-IAA) is specifically designed for the AID2 system, which utilizes a mutated TIR1 protein (e.g., OsTIR1(F74G) or AtTIR1(F79G)). This "bump-and-hole" approach ensures high-affinity binding between the engineered TIR1 and 5-Ph-IAA, while having minimal interaction with the wild-type TIR1.
Q6: I am observing variability in degradation efficiency between experiments. What could be the cause?
A6: Variability can arise from several factors, including inconsistencies in cell confluency, passage number, concentration of this compound, and incubation time. Ensure that these parameters are kept consistent between experiments. Additionally, the stability of the this compound working solution can affect results, so it is best to prepare it fresh for each experiment.
Q7: Are there any known off-target effects of this compound?
A7: The AID2 system is designed for high specificity. However, at very high concentrations, there is a potential for off-target effects or cellular stress. It is crucial to use the lowest effective concentration to minimize these risks. The conversion of this compound to 5-Ph-IAA also produces a formaldehyde byproduct, which could be a concern at high concentrations.
References
- 1. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. 5-Ph-IAA | Active Degraders: R&D Systems [rndsystems.com]
- 4. The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ph-IAA-AM-Induced Protein Degradation
Welcome to the technical support center for the auxin-inducible degron 2 (AID2) system utilizing 5-Ph-IAA-AM. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals effectively use this powerful tool for targeted protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: Why is my target protein not degrading after this compound treatment?
A1: Several factors can prevent successful protein degradation. Consider the following troubleshooting steps:
-
Verify the AID2 System Components: Ensure your experimental system correctly expresses both the mutant F-box protein (e.g., AtTIR1F79G or OsTIR1F74G) and your protein of interest is correctly tagged with an auxin-inducible degron (AID/mAID). The 5-Ph-IAA ligand works in concert with a mutated TIR1 protein as a "bump-and-hole" strategy; it is ineffective with the wild-type TIR1 used in the conventional AID system.[1][2]
-
Confirm this compound Integrity and Concentration: this compound can degrade over time. Use freshly prepared stock solutions. Verify the final concentration in your media is sufficient. For C. elegans embryos, concentrations around 50 µM are effective.[3][4]
-
Check for Cellular Esterase Activity: this compound is a prodrug that requires intracellular esterases to cleave the acetoxymethyl (AM) group, converting it to the active 5-Ph-IAA form. Cell types with very low esterase activity may exhibit slower or incomplete degradation kinetics.
-
Assess Cellular Permeability: While the AM group enhances permeability, particularly in systems like C. elegans embryos which are resistant to standard auxins, different cell types or tissues may have varying uptake efficiencies.
-
Proteasome Inhibition: If you are using other compounds in your experiment, ensure they do not inhibit the proteasome, as the AID2 system relies on proteasomal degradation.
Q2: What is the optimal concentration and incubation time for this compound?
A2: The optimal parameters are system-dependent.
-
Concentration: For inducing degradation in C. elegans embryos, 50 µM this compound has been shown to be effective, triggering rapid depletion of target proteins. In contrast, the active form, 5-Ph-IAA, can be used at much lower concentrations (e.g., 1-5 µM) in larval stages or mammalian cells. Titration is always recommended to find the lowest effective concentration for your specific system to minimize potential off-target effects.
-
Incubation Time: Degradation is typically rapid. In C. elegans embryos treated with 50 µM this compound, degradation can reach its maximum within 15-30 minutes. For the related compound 5-Ph-IAA in mammalian cells, the half-life of a tagged protein was reported to be approximately 62 minutes. Monitoring protein levels at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) is crucial to determine the kinetics in your model.
Q3: Am I seeing off-target effects or cytotoxicity?
A3: The AID2 system is designed for high specificity and lower toxicity compared to the conventional AID system. However, potential issues exist:
-
Formaldehyde (B43269) Production: The cleavage of the AM group from this compound by esterases produces formaldehyde as a by-product. While no developmental abnormalities were observed in C. elegans embryos at 50 µM, researchers should be cautious when using very high concentrations.
-
Ligand-Independent ("Leaky") Degradation: The AID2 system, using a mutated TIR1, was specifically developed to suppress the leaky degradation sometimes seen in the original AID system. If you observe a decrease in your protein of interest in the vehicle-only control, verify the integrity of your engineered cell line.
-
General Toxicity: Always run a vehicle-only control (e.g., DMSO) to ensure that the observed phenotype is due to the degradation of your target protein and not the compound or solvent. At 50 µM, this compound did not cause developmental abnormalities in C. elegans embryos.
Q4: My degradation results are inconsistent between experiments. What is the cause?
A4: Inconsistency can stem from several variables:
-
Stock Solution Stability: this compound stock solutions should be stored properly. For long-term storage, -80°C is recommended (up to 6 months); for short-term, -20°C (up to 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Preparation of Working Solutions: Ensure accurate and consistent dilution of the stock solution for each experiment. Prepare working solutions fresh before use.
-
Cell State: The metabolic state, cell density, and cell cycle phase can influence protein synthesis and degradation rates. Standardize these culture conditions as much as possible.
-
Homogeneity of Treatment: Ensure that cells are evenly exposed to the compound during treatment. Gentle mixing upon addition is recommended.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and its active analog, 5-Ph-IAA.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 323.35 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 10 mM | |
| Long-Term Storage | -80°C (up to 6 months) | |
| Short-Term Storage | -20°C (up to 1 month) |
Table 2: Recommended Concentrations and Observed Kinetics
| System | Compound | Effective Concentration | Observed Kinetics | Source(s) |
| C. elegans Embryos | This compound | 50 µM | Maximum degradation within 15-30 min | |
| C. elegans Larvae | 5-Ph-IAA | 1-5 µM | Half-life of 15.1 min observed with 10 µM | |
| Mammalian Cells | 5-Ph-IAA | ~1 µM | T₁/₂ = 62.3 min; DC₅₀,₆ₕ = 17.0 nM | |
| Mouse Models | 5-Ph-IAA | 5 mg/kg (IP injection) | ~90% protein reduction in 30 min |
Experimental Protocols
Protocol 1: General Procedure for Preparing and Using this compound
This protocol provides a general guideline. Specific volumes and concentrations should be optimized for your experimental system.
-
Stock Solution Preparation:
-
To prepare a 100 mM stock solution, dissolve 3.23 mg of this compound (MW: 323.35) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the 100 mM stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration. For example, to make a 50 µM working solution in 10 mL of M9 buffer for C. elegans embryos, add 5 µL of the 100 mM stock to the 10 mL of buffer.
-
Note: Always prepare a vehicle control using the same final concentration of DMSO as in the treatment group.
-
-
Treatment and Incubation:
-
For cell cultures, replace the existing medium with the medium containing the final concentration of this compound or the vehicle control.
-
For C. elegans embryos, embryos can be picked and placed into a buffer containing this compound.
-
Incubate the samples for the desired length of time at the appropriate temperature and conditions for your system.
-
-
Analysis of Protein Degradation:
-
Harvest cells or organisms at predetermined time points.
-
Analyze protein levels using standard methods such as Western blotting, flow cytometry (for fluorescently tagged proteins), or live-cell imaging.
-
Protocol 2: Assessing Degradation Kinetics by Western Blot
-
Experimental Setup: Seed cells from your AID2-engineered line in multiple plates or wells to allow for harvesting at different time points (e.g., 0, 15m, 30m, 1h, 2h, 4h).
-
Treatment: Treat the cells with the optimized concentration of this compound and a vehicle control as described in Protocol 1.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your protein of interest and a primary antibody against a loading control (e.g., GAPDH, β-actin, or tubulin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the band for your target protein to the intensity of the loading control for each time point.
-
Plot the normalized protein levels against time to visualize the degradation kinetics.
-
Visualizations: Pathways and Workflows
Diagram 1: Mechanism of this compound Action
Caption: Mechanism of the AID2 system using the prodrug this compound.
Diagram 2: Experimental Workflow for Protein Degradation Analysis
Caption: A typical workflow for a this compound-induced degradation experiment.
Diagram 3: Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting failed degradation experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5-Ph-IAA | Active Degraders: R&D Systems [rndsystems.com]
- 3. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
How to minimize variability in experiments using 5-Ph-IAA-AM
Welcome to the technical support center for minimizing variability in experiments using 5-Ph-IAA-AM. This resource is designed for researchers, scientists, and drug development professionals utilizing the Auxin-Inducible Degron 2 (AID2) system for targeted protein degradation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.
Understanding the AID2 System with this compound
The Auxin-Inducible Degron 2 (AID2) system is a powerful tool for rapid and reversible depletion of a protein of interest (POI). It relies on three key components:
-
A Protein of Interest (POI) fused to a mini Auxin-Inducible Degron (mAID) tag.
-
A mutated F-box protein , typically OsTIR1(F74G) or AtTIR1(F79G), which is part of the SCF E3 ubiquitin ligase complex.
-
An auxin analog , 5-phenyl-indole-3-acetic acid (5-Ph-IAA), which acts as a "molecular glue".
This compound is a cell-permeable prodrug of 5-Ph-IAA. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) group, releasing the active 5-Ph-IAA molecule. This active molecule then bridges the interaction between the TIR1 mutant and the mAID tag, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This "bump-and-hole" strategy significantly reduces leaky degradation and increases sensitivity compared to the original AID system.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
1. Why am I seeing inconsistent or no degradation of my target protein?
Several factors can contribute to variable or inefficient protein degradation. Consider the following troubleshooting steps:
-
Optimize this compound Concentration: The optimal concentration can vary between cell lines and target proteins. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the minimal concentration required for efficient depletion.[4] For some systems, like C. elegans embryos, concentrations up to 50 µM may be necessary for robust degradation.
-
Verify TIR1 Expression: The level of the mutated TIR1 protein is critical. Insufficient TIR1 expression can lead to slow or incomplete degradation. Conversely, excessively high levels might cause some leaky degradation even in the AID2 system.
-
Action: Confirm TIR1 expression levels via Western blot or fluorescence microscopy if it is tagged. If expression is low or variable, consider re-selecting your cell line or using a stronger, constitutive promoter.
-
-
Check Intracellular Esterase Activity: this compound requires conversion to 5-Ph-IAA by intracellular esterases. The activity of these enzymes can vary between cell types, potentially affecting the rate and efficiency of prodrug activation.
-
Action: If you suspect low esterase activity, consider comparing the degradation efficiency of this compound with directly administered 5-Ph-IAA. Note that 5-Ph-IAA has lower cell permeability.
-
-
Assess Target Protein Stability: Highly stable proteins or proteins with a long half-life may require longer incubation times or higher concentrations of this compound for effective depletion.
-
Action: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120, 240 minutes) to determine the degradation kinetics of your specific target protein.
-
-
Confirm Genotype and Reagent Integrity: Ensure your cell line genotype is correct and that the this compound has been stored and handled properly to prevent degradation.
2. I am observing "leaky" degradation of my target protein in the absence of this compound.
The AID2 system was designed to minimize the leaky degradation seen with the original AID system. However, if you still observe this phenomenon:
-
TIR1 Expression Level: Very high levels of TIR1 expression can sometimes lead to low levels of auxin-independent degradation.
-
Action: If you are using a high-expression promoter for TIR1, consider switching to a moderate, constitutive promoter.
-
-
Target Protein Characteristics: Some proteins may be inherently less stable when tagged, leading to degradation that is independent of the AID2 system.
-
Action: Include a control cell line that expresses the mAID-tagged protein but not the TIR1 protein to assess the baseline stability of your tagged protein.
-
3. How can I be sure the observed phenotype is not due to off-target effects or cytotoxicity of this compound?
While the AID2 system allows for the use of much lower ligand concentrations, it is still crucial to rule out off-target effects:
-
Use the Lowest Effective Concentration: As determined by your dose-response experiments, always use the lowest concentration of this compound that gives you robust degradation to minimize potential side effects.
-
Include Proper Controls:
-
Parental Cell Line Control: Treat your parental cell line (without the AID2 system components) with the same concentration of this compound. This will help you identify any phenotypic changes caused by the compound itself.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments.
-
-
Consider Potential Byproducts: The cleavage of the AM group from this compound produces formaldehyde (B43269) as a byproduct. While typically not an issue at the low concentrations used, be mindful of this, especially if you are using very high concentrations.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
Proper handling and storage are critical for maintaining the stability and activity of this compound.
-
Reconstitution: Prepare a stock solution, for example, 50 mM, by dissolving this compound in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the stock solution and experimental media containing the compound from light, as auxin analogs can be light-sensitive.
Q2: What is the difference between 5-Ph-IAA and this compound?
5-Ph-IAA is the active ligand that binds to the mutated TIR1 protein. This compound is a prodrug version designed for enhanced membrane permeability, especially in organisms with barriers like the C. elegans eggshell. Inside the cell, this compound is converted to 5-Ph-IAA. For cells with good permeability to 5-Ph-IAA or in cell-free systems, 5-Ph-IAA can be used directly. However, for many live-cell and in vivo applications, this compound provides more consistent and efficient delivery of the active compound.
Q3: What are the recommended starting concentrations for this compound?
The optimal concentration is system-dependent. The following table provides a summary of reported effective concentrations. It is always recommended to perform a dose-response curve for your specific system.
| Organism/Cell Type | Compound | Recommended Concentration Range | Notes |
| C. elegans Embryos | This compound | 50 µM | Resulted in rapid degradation in all tested embryos. |
| C. elegans Larvae/Adults | 5-Ph-IAA | 1 - 5 µM | Achieved 95% degradation of a reporter protein. |
| Human Cell Lines (HCT116) | 5-Ph-IAA | 1 µM | Sufficient to rapidly degrade several mAID-tagged endogenous proteins. |
| Drosophila Embryos | This compound | 50 mM (injection) | Degradation observed within 30-50 minutes post-injection. |
Q4: How do I validate the degradation of my target protein?
Western blotting is the most common method to quantify the extent of protein degradation.
-
Time-Course Analysis: Collect cell lysates at various time points after adding this compound (e.g., 0, 15, 30, 60, 120 minutes) to observe the degradation kinetics.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.
-
Quantitative Analysis: Use densitometry to quantify the band intensities and determine the percentage of remaining protein at each time point relative to the time zero (untreated) sample.
Data and Protocols
Compound Information
| Compound | Molecular Weight | Solubility | Storage (Powder) | Storage (Stock Solution) |
| This compound | 323.35 g/mol | Soluble to 100 mM in DMSO and 10 mM in ethanol. | -20°C for up to 3 years. | -20°C for 1 month; -80°C for 6 months (in DMSO). |
| 5-Ph-IAA | 251.29 g/mol | Soluble to 100 mM in DMSO and 100 mM in ethanol. | -20°C for ≥4 years. | -20°C for 1 month; -80°C for 1 year (in DMSO). |
General Experimental Protocol for Protein Degradation
Detailed Steps:
-
Prepare Stock Solution: Prepare a 50 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C.
-
Cell Culture: Plate your cells (engineered to express the mAID-tagged POI and the mutated TIR1) to reach approximately 70-80% confluency on the day of the experiment.
-
Treatment: Thaw a fresh aliquot of this compound. Dilute it in your cell culture medium to the desired final concentration. Add the medium to your cells.
-
Incubation: Incubate the cells for the desired amount of time. For kinetic experiments, have separate plates for each time point.
-
Harvesting and Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Analysis:
-
Determine the total protein concentration of each lysate.
-
Perform SDS-PAGE and Western blot analysis to detect the levels of your target protein. Use an antibody against your POI or the tag.
-
Probe for a loading control to ensure equal loading.
-
Quantify the results to determine the efficiency and kinetics of degradation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol to synthesize the auxin analog 5-Ph-IAA for conditional protein depletion in C. elegans using the AID2 system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
AID2 System Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for the Auxin-Inducible Degron 2 (AID2) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the AID2 system over the original Auxin-Inducible Degron (AID) system?
The AID2 system was developed to address two major drawbacks of the original AID system: leaky protein degradation in the absence of an auxin inducer and the requirement for high, potentially toxic concentrations of natural auxin (IAA).[1][2] The AID2 system utilizes a mutated F-box protein, OsTIR1(F74G), which has a higher affinity for a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA).[2][3] This combination significantly reduces leaky degradation and allows for potent protein depletion at much lower, less toxic concentrations of the inducer.[2]
Q2: I am observing significant degradation of my AID-tagged protein even without adding auxin. What is causing this and how can I fix it?
This phenomenon is known as "leaky" or "basal" degradation and was a common issue with the original AID system. It occurs due to a low level of interaction between the AID tag and the TIR1 protein even in the absence of auxin.
-
Solution with AID2: The AID2 system is specifically designed to minimize this issue. The OsTIR1(F74G) mutant and 5-Ph-IAA ligand have a more specific interaction, greatly reducing degradation without the inducer.
-
For original AID systems: If you are using the original system, strategies to mitigate this include using an antagonist like auxinole (B1665333) to suppress leaky degradation or switching to a system with a different F-box protein like AtAFB2 which has shown reduced basal degradation for some proteins.
Q3: My target protein is not degrading completely or efficiently after adding the auxin analog. What are some potential causes and troubleshooting steps?
Incomplete or inefficient degradation can arise from several factors.
-
Suboptimal Inducer Concentration: The concentration of the auxin analog is critical. While the AID2 system is more sensitive, it's still important to determine the optimal concentration for your specific cell line and target protein.
-
Insufficient F-box Protein Expression: The level of OsTIR1(F74G) expression is crucial for efficient degradation. Ensure that your cell line has stable and sufficient expression of the F-box protein.
-
Accessibility of the AID Tag: The location of the AID tag on your protein of interest can impact its accessibility to the SCF E3 ubiquitin ligase complex. If the tag is buried within the protein structure, degradation may be inefficient. Consider tagging the other terminus of the protein.
-
Protein Localization: Efficient degradation requires both the tagged protein and the OsTIR1(F74G) to be in the same cellular compartment. For example, nuclear-localized OsTIR1 is necessary for the degradation of nuclear proteins.
Q4: Can the AID-tag itself interfere with the function of my protein of interest?
Yes, as with any protein tag, there is a possibility that the AID tag could affect the stability, localization, or function of your target protein. It is crucial to perform validation experiments to ensure that the tagged protein behaves similarly to the endogenous, untagged protein in the absence of the auxin inducer. This can include functional assays, localization studies, and checking for any changes in protein-protein interactions.
Troubleshooting Guides
Issue 1: High Cell Toxicity or Off-Target Effects Observed After Inducer Addition
| Potential Cause | Troubleshooting Steps |
| High Inducer Concentration | The original AID system often required high concentrations of IAA, which can be toxic. The AID2 system uses 5-Ph-IAA at much lower concentrations. Perform a dose-response curve to determine the lowest effective concentration for your experiments. |
| Solvent Toxicity | Ensure that the solvent used to dissolve the auxin analog (e.g., DMSO) is at a final concentration that is not toxic to your cells. |
| Off-Target Effects of the Inducer | While less common with the synthetic analogs used in the AID2 system, it's a possibility. Include control experiments with untagged cells treated with the same concentration of the inducer to assess for any phenotypic changes. |
Issue 2: Slow or Incomplete Recovery of Protein Levels After Inducer Washout
| Potential Cause | Troubleshooting Steps |
| Slow Protein Synthesis Rate | The recovery of protein levels is dependent on the natural synthesis rate of the target protein. This can vary significantly between different proteins. |
| Residual Inducer | Ensure a thorough washout of the inducer. Perform multiple washes with fresh media. |
| Cellular Stress | Prolonged treatment with the inducer or the degradation of an essential protein can lead to cellular stress, which might impact the cell's ability to synthesize new proteins efficiently. |
Experimental Protocols & Data
Table 1: Comparison of Original AID and AID2 System Parameters
| Parameter | Original AID System | AID2 System |
| F-box Protein | OsTIR1 or AtTIR1 | OsTIR1(F74G) |
| Inducer | Indole-3-acetic acid (IAA) | 5-phenyl-indole-3-acetic acid (5-Ph-IAA) or 5-Adamantyl-IAA |
| Typical Inducer Concentration | 100–500 µM | 1 µM or lower |
| Leaky Degradation | Can be significant | Minimal |
General Protocol for Inducing Protein Degradation with the AID2 System
-
Cell Culture: Culture your engineered cell line expressing the mAID-tagged protein of interest and OsTIR1(F74G) under standard conditions.
-
Inducer Preparation: Prepare a stock solution of 5-Ph-IAA in a suitable solvent (e.g., DMSO).
-
Induction: Add the 5-Ph-IAA to the cell culture medium at the predetermined optimal concentration.
-
Time Course: Harvest cells at various time points post-induction (e.g., 0, 15, 30, 60, 120 minutes) to analyze the degradation kinetics.
-
Analysis: Analyze protein levels using methods such as Western blotting or quantitative mass spectrometry.
Visualizations
Caption: Workflow of the AID2 system for targeted protein degradation.
Caption: Logical relationship between AID pitfalls and AID2 solutions.
References
Validation & Comparative
Validating Protein Knockdown by 5-Ph-IAA-AM: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals leveraging the auxin-inducible degron 2 (AID2) system, robust validation of target protein knockdown is paramount. The small molecule 5-Ph-IAA-AM offers a potent and rapid method for inducing degradation of proteins tagged with a mini auxin-inducible degron (mAID). This guide provides a comprehensive comparison of Western blotting with other validation techniques and offers detailed experimental protocols to ensure accurate and reproducible results.
The AID2 system relies on the formation of a ternary complex between the engineered F-box protein OsTIR1(F74G), the this compound ligand, and the mAID-tagged target protein, leading to ubiquitination and subsequent proteasomal degradation of the target.[1][2] Western blotting serves as a gold-standard technique to confirm the successful depletion of the target protein.[3][4]
Comparative Analysis of Protein Knockdown Validation Methods
While Western blotting is a widely accepted method, other techniques can also be employed to validate protein knockdown. The choice of method often depends on the specific experimental needs, available resources, and desired throughput.
| Method | Principle | Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| Quantitative Western Blot | Antibody-based detection of a specific protein in a complex mixture of proteins separated by size. | Low to Medium | Semi-quantitative to Quantitative | Widely established, provides information on protein size, and is highly specific. | Can be time-consuming, with multiple steps that can introduce variability. |
| Immunofluorescence (IF) / Immunohistochemistry (IHC) | In situ antibody-based detection of a protein within a cell or tissue. | Medium to High | Qualitative to Semi-quantitative | Provides spatial information about protein localization and knockdown within cellular structures. | Quantification can be challenging and less precise than Western blotting. |
| Flow Cytometry | Antibody-based detection of intracellular or surface proteins on a cell-by-cell basis. | High | Quantitative | Enables high-throughput analysis of protein expression in heterogeneous cell populations. | Does not provide information on protein size and may require cell permeabilization for intracellular targets. |
| Mass Spectrometry (MS) | Identification and quantification of proteins based on their mass-to-charge ratio. | Low to Medium | Quantitative | Provides unbiased and highly sensitive global proteomic analysis. | Requires specialized equipment and expertise; data analysis can be complex. |
| CRISPR-mediated Knockout Validation | Western blot analysis of a cell line where the target gene has been knocked out using CRISPR-Cas9 to confirm antibody specificity and complete protein ablation. | Low | Qualitative to Semi-quantitative | Considered the gold standard for confirming antibody specificity and definitive protein loss. | Can be lethal if the protein is essential and is time-consuming to generate knockout cell lines. |
Experimental Protocols
This compound Treatment for Protein Knockdown
This protocol outlines the general steps for inducing protein knockdown using this compound in cultured cells. Optimization of concentration and incubation time is crucial for each specific cell line and target protein.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.
-
Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A typical starting concentration is in the range of 1-10 µM. Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (e.g., DMSO) treated sample.
-
Incubation: Incubate the cells for the desired period to induce protein degradation. The optimal time can range from a few hours to 24 hours or more, depending on the protein's half-life.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for subsequent analysis, such as Western blotting.
Quantitative Western Blot Protocol for Validating Protein Knockdown
This protocol provides a detailed workflow for performing a quantitative Western blot to assess the level of protein knockdown.
-
Cell Lysis and Protein Quantification:
-
Lyse the control and this compound-treated cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Load equal amounts of total protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Quantification:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software.
-
To ensure accurate quantification, normalize the signal of the target protein to a loading control, such as a housekeeping protein (e.g., GAPDH, β-actin) or total protein staining. It is crucial to ensure that the loading control's expression is not affected by the experimental treatment and that the signal for both the target and loading control are within the linear range of detection.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
A Head-to-Head Battle for Protein Knockdown: 5-Ph-IAA-AM versus PROTACs in Quantitative Protein Degradation
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of targeted protein degradation, the choice of technology is paramount. This guide provides a comprehensive, data-driven comparison of two leading methodologies: the auxin-inducible degron system utilizing 5-Ph-IAA-AM and the increasingly popular Proteolysis Targeting Chimeras (PROTACs). We delve into their mechanisms, quantitative performance, and experimental workflows to empower informed decisions in your research.
The precise and rapid removal of specific proteins is a powerful tool for elucidating biological function and developing novel therapeutics. Both the auxin-inducible degron (AID) system, particularly the second-generation version (AID2) employing this compound, and PROTACs offer effective solutions for targeted protein degradation. However, they operate on distinct principles and present different strengths and considerations.
Mechanism of Action: A Tale of Two Strategies
The AID2 system employs a "bump-and-hole" strategy. A protein of interest (POI) is tagged with a small auxin-inducible degron (AID). Cells are engineered to express a modified plant F-box protein, TIR1, containing a mutation (e.g., F79G or F74G) that creates a "hole" in its auxin-binding pocket. The addition of 5-Ph-IAA or its cell-permeable analog this compound, which has a corresponding "bump," facilitates the interaction between the mutant TIR1 and the AID-tagged protein. This interaction leads to the ubiquitination of the POI by the SCF E3 ubiquitin ligase complex and its subsequent degradation by the proteasome.
PROTACs, on the other hand, are heterobifunctional molecules. They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), connected by a chemical linker. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and proteasomal degradation of the target protein.
Quantitative Performance: A Comparative Analysis
The efficacy of a protein degradation technology is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize the performance of 5-Ph-IAA in the AID2 system and two well-characterized PROTACs, MZ1 and ARV-110, against their respective targets.
It is important to note that the following data is compiled from different studies and involves different target proteins and cell lines. Therefore, a direct comparison of the absolute values should be made with caution. The data serves to illustrate the typical performance of each technology.
Table 1: Quantitative Degradation Performance of 5-Ph-IAA (AID2 System)
| Degrader | Target Protein | Cell Line | DC50 | Dmax | Reference |
| 5-Ph-IAA | mAID-tagged proteins | HCT116 | 17.0 nM (at 6h) | Not explicitly stated, but rapid and efficient depletion reported.[1] | [1] |
| 5-Ph-IAA | CEP192-mAID | Mouse Embryonic Fibroblasts | Not explicitly stated | ~97-98% | [2] |
Table 2: Quantitative Degradation Performance of PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | H661 | 8 nM | >90% | [3] |
| MZ1 | BRD4 | VHL | H838 | 23 nM | >90% | [3] |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | ~1 nM | >90% |
Experimental Protocols
Protocol 1: Induction of Protein Degradation with this compound in Mammalian Cells
This protocol outlines the general steps for inducing the degradation of an AID-tagged protein in mammalian cells using this compound.
Materials:
-
Mammalian cell line stably expressing the AID-tagged protein of interest and the mutant TIR1 F-box protein (e.g., OsTIR1 F74G).
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Protein quantification assay reagents.
Procedure:
-
Cell Seeding: Seed the engineered mammalian cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the this compound working solution. For a control, treat a parallel set of cells with medium containing the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired period to induce protein degradation (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Analysis: Analyze the protein levels of the target protein by quantitative western blotting or other quantitative methods.
Protocol 2: Quantitative Western Blotting for Protein Degradation Analysis
This protocol provides a detailed procedure for quantifying protein degradation using western blotting.
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels.
-
Running and transfer buffers.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Sample Preparation: Normalize the protein concentration of all cell lysates. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the primary antibody against the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantification: Quantify the band intensities for the target protein and the loading control using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
References
A Head-to-Head Comparison: 5-Ph-IAA-AM vs. 5-Ph-IAA for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the auxin-inducible degron (AID) system stands out as a powerful tool for conditional and reversible protein knockdown. The second-generation AID2 system, utilizing a mutant F-box protein OsTIR1(F74G) and the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA), has overcome many limitations of its predecessor. This guide provides a detailed comparison of 5-Ph-IAA and its cell-permeable counterpart, 5-Ph-IAA-AM, to aid researchers in selecting the optimal degrader for their experimental needs.
The core of the AID2 system lies in the ligand-induced ubiquitination and subsequent proteasomal degradation of a target protein fused with a mini-AID (mAID) tag. 5-Ph-IAA is the active ligand that bridges the interaction between the mAID-tagged protein and the OsTIR1(F74G)-E3 ligase complex. However, its efficacy can be limited by its ability to cross cellular barriers in certain model systems. To address this, this compound was developed as a membrane-permeable prodrug, enhancing its utility in challenging experimental contexts.
Unveiling the Key Differences: A Tabular Comparison
| Feature | 5-Ph-IAA | This compound |
| Chemical Identity | 5-Phenyl-1H-indole-3-acetic acid | 5-Phenyl-1H-indole-3-acetic acid acetoxymethyl ester |
| Mechanism of Action | Directly binds to OsTIR1(F74G) to induce degradation of mAID-tagged proteins.[1][2] | A membrane-permeable prodrug that is hydrolyzed by intracellular esterases to release the active 5-Ph-IAA.[3] |
| Primary Application | Targeted protein degradation in cultured mammalian cells, yeast, and accessible tissues in vivo.[2][4] | Targeted protein degradation in systems with permeability barriers, such as C. elegans embryos. |
| Cell Permeability | Moderate; can be limited in certain cell types and organisms with robust barriers like the C. elegans eggshell. | High; the acetoxymethyl (AM) ester modification enhances membrane permeability. |
| Activation | Active upon administration. | Requires intracellular enzymatic conversion to 5-Ph-IAA. |
| Reported Efficacy | Potent degrader with a DC50 in the nanomolar range in mammalian cells. | Demonstrates superior efficacy in inducing protein degradation in C. elegans embryos compared to 5-Ph-IAA at the same concentration. |
Efficacy Under the Microscope: Experimental Data
The primary advantage of this compound lies in its enhanced efficacy in systems where 5-Ph-IAA permeability is a limiting factor. A key study in Caenorhabditis elegans demonstrated this significant difference.
| Organism/System | Compound | Concentration | Outcome |
| C. elegans Embryos | 5-Ph-IAA | 50 µM | Inconsistent and often ineffective degradation of an AID-tagged GFP reporter. |
| C. elegans Embryos | This compound | 50 µM | Rapid and effective depletion of the AID-tagged GFP reporter. |
| Mammalian Cells (HCT116) | 5-Ph-IAA | Low micromolar | Efficient degradation of mAID-tagged proteins with a half-life of 10-45 minutes. |
Delving into the "How": Experimental Protocols
Below is a generalized protocol for a targeted protein degradation experiment using the AID2 system. This should be adapted based on the specific cell type or organism.
I. Generation of the AID2 System in the Model of Choice
-
Express OsTIR1(F74G): Stably express the mutant F-box protein OsTIR1(F74G) in the target cells or organism. This can be achieved through plasmid transfection, viral transduction, or generating a transgenic line.
-
Tag the Protein of Interest (POI): Endogenously tag the POI with the mini-AID (mAID) degron sequence using CRISPR/Cas9-mediated genome editing.
II. Preparation of Degrader Stock Solutions
-
5-Ph-IAA: Prepare a 100 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
This compound: Prepare a 50 mM stock solution in DMSO. Store at -20°C.
III. Protein Degradation Assay
-
Cell Seeding/Organism Preparation:
-
Cultured Cells: Seed the cells expressing both OsTIR1(F74G) and the mAID-tagged POI at an appropriate density and allow them to adhere overnight.
-
C. elegans Embryos: Isolate embryos from gravid adult worms.
-
-
Treatment with Degrader:
-
Cultured Cells: Dilute the 5-Ph-IAA stock solution to the desired final concentration (e.g., 1 µM) in fresh culture medium and add to the cells.
-
C. elegans Embryos: Treat the embryos with M9 buffer containing the final concentration of 5-Ph-IAA or this compound (e.g., 50 µM).
-
-
Time-Course Analysis: Incubate the cells/embryos for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis of Protein Levels:
-
Lyse the cells or embryos at each time point.
-
Determine the protein levels of the mAID-tagged POI using Western blotting or quantitative mass spectrometry.
-
For fluorescently tagged proteins, degradation can be monitored in real-time using fluorescence microscopy.
-
Visualizing the Molecular and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: AID2 Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Conclusion: Selecting the Right Tool for the Job
Both 5-Ph-IAA and this compound are potent inducers of protein degradation within the AID2 system. The choice between them hinges on the specific experimental model. For most in vitro cell culture applications and in vivo models where cell permeability is not a significant hurdle, 5-Ph-IAA is a robust and effective choice. However, for systems with formidable permeability barriers, such as the eggshell of C. elegans embryos, this compound is the superior option, ensuring efficient delivery of the active compound and enabling reliable and rapid protein depletion. Researchers should carefully consider the nature of their biological system to make an informed decision and achieve optimal results in their targeted protein degradation studies.
References
A Comparative Guide: 5-Ph-IAA-AM-Mediated Protein Degradation vs. Traditional RNAi Methods
In the landscape of functional genomics and drug development, the ability to precisely modulate protein levels is paramount. For years, RNA interference (RNAi) has been the go-to method for silencing gene expression. However, the emergence of targeted protein degradation technologies, such as the auxin-inducible degron (AID) system utilizing 5-Ph-IAA-AM, offers a powerful alternative with distinct advantages in speed, specificity, and reversibility. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
Traditional RNAi methods, including small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs), operate at the post-transcriptional level. They utilize the cell's endogenous RNA-induced silencing complex (RISC) to bind to and induce the cleavage of target messenger RNA (mRNA), thereby preventing its translation into protein. This process, while effective, can be slow to manifest a phenotype, as it relies on the natural turnover of existing proteins.
In contrast, the AID system, enhanced by the synthetic auxin analog this compound, offers direct control over protein levels. In this system, the target protein is endogenously tagged with a small degron sequence from the plant protein IAA17. Concurrently, the cells are engineered to express the plant-specific F-box protein TIR1. The addition of this compound acts as a molecular glue, inducing the formation of a ternary complex between TIR1, the degron-tagged protein, and the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination of the target protein and its subsequent rapid degradation by the proteasome.
Head-to-Head Comparison: Performance Metrics
The choice between this compound and RNAi often hinges on the specific requirements of the experiment. The following table summarizes key performance metrics based on published experimental data.
| Feature | This compound (Auxin-Inducible Degron System) | Traditional RNAi (siRNA/shRNA) |
| Mechanism | Post-translational protein degradation. | Post-transcriptional mRNA cleavage. |
| Speed of Depletion | Rapid, with significant protein loss often observed within 30-60 minutes. | Slow, typically requiring 24-72 hours to observe significant protein reduction, dependent on existing protein stability. |
| Specificity | High, as it targets a specific protein for degradation. Off-target effects are generally low. | Can have off-target effects due to partial sequence homology of the siRNA/shRNA to unintended mRNAs. |
| Reversibility | Fully and rapidly reversible upon washout of the this compound compound. | Reversibility is slow and depends on the re-synthesis of mRNA and protein. |
| Titratability | The degree of protein degradation can be tuned by varying the concentration of this compound. | Less readily titratable; requires varying concentrations of siRNA/shRNA which can increase off-target effects. |
| Target Scope | Limited to proteins that can be endogenously tagged with the degron sequence. | Broadly applicable to any gene with a known mRNA sequence. |
| System Complexity | Requires genomic engineering to introduce the degron tag and express the TIR1 ligase. | Technically simpler, often requiring only the introduction of synthetic siRNAs or a vector expressing shRNAs. |
Visualizing the Pathways
To better understand the underlying mechanisms, the following diagrams illustrate the signaling pathways for both the this compound system and traditional RNAi.
Caption: The Auxin-Inducible Degron (AID) pathway initiated by this compound.
Caption: The canonical RNA interference (RNAi) pathway for gene silencing.
Experimental Protocols
The following provides a generalized workflow for conducting a protein knockdown experiment using either this compound or siRNA.
This compound-Mediated Protein Degradation Workflow
This protocol assumes the prior generation of a stable cell line endogenously expressing the degron-tagged target protein and the TIR1 F-box protein.
Caption: Experimental workflow for this compound-mediated protein degradation.
Detailed Steps:
-
Cell Culture: Culture the engineered cells under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treatment: Dilute the this compound stock solution directly into the cell culture medium to achieve the final working concentration.
-
Time Course: For kinetic experiments, harvest cells at various time points following the addition of this compound.
-
Washout (for reversibility studies): To assess reversibility, remove the this compound-containing medium, wash the cells multiple times with fresh medium, and incubate for various time periods before harvesting.
-
Analysis: Perform Western blotting using an antibody specific to the target protein to visualize and quantify the extent of degradation.
siRNA-Mediated Knockdown Workflow
This protocol outlines a typical transient knockdown experiment using siRNA.
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Detailed Steps:
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting the gene of interest and a non-targeting control siRNA.
-
Transfection:
-
On the day of transfection, dilute the siRNA in an appropriate buffer.
-
In a separate tube, dilute the transfection reagent.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.
-
Add the complexes to the cells in fresh culture medium.
-
-
Incubation: Culture the cells for 24 to 72 hours post-transfection. The optimal time will depend on the turnover rate of the target mRNA and protein.
-
Analysis: Harvest the cells and assess knockdown efficiency at both the mRNA level (using RT-qPCR) and the protein level (using Western blotting).
Conclusion: Choosing the Right Tool for the Job
Both this compound-mediated degradation and traditional RNAi are powerful tools for studying protein function. The choice between them is dictated by the experimental goals.
Choose this compound when:
-
Rapid and reversible control over protein levels is required.
-
Studying proteins with long half-lives is necessary.
-
The experimental question demands temporal precision.
-
A titratable response is beneficial.
Choose traditional RNAi when:
-
A quick and technically simpler method for reducing gene expression is sufficient.
-
Genomic engineering of the target cells is not feasible.
-
A long-term, stable knockdown is desired (using shRNA).
The advent of the this compound system represents a significant step forward, offering an unparalleled level of control over the proteome. For researchers in drug development and fundamental biology, this precision enables the dissection of complex biological processes with temporal resolution that was previously unattainable with traditional RNAi methods.
A Head-to-Head Comparison of Leading-Edge Degron Technologies: AID2, dTAG, and HaloPROTAC
In the rapidly evolving landscape of targeted protein degradation, researchers are increasingly turning to degron systems to achieve rapid, reversible, and specific knockdown of proteins of interest. This guide provides an objective comparison of three prominent degron technologies: the Auxin-Inducible Degron 2 (AID2) system utilizing 5-Ph-IAA-AM, the degradation Tag (dTAG) system, and the HaloPROTAC system. We will delve into their mechanisms, performance metrics, and experimental considerations to assist researchers in selecting the optimal system for their specific needs.
Executive Summary
The AID2, dTAG, and HaloPROTAC systems all enable the targeted degradation of proteins by hijacking the cell's ubiquitin-proteasome system. However, they differ in their specific components, ligands, and performance characteristics. The AID2 system is known for its low basal degradation and high sensitivity, while dTAG offers versatility with multiple E3 ligase recruiters. HaloPROTAC provides a robust platform with covalent ligand binding. Recent comparative studies have highlighted the superior performance of the AID2 system in terms of depletion efficiency and kinetics in certain contexts[1][2][3].
Quantitative Performance Data
The following tables summarize key performance metrics for each degron system based on available experimental data.
| Parameter | This compound (AID2) | dTAG (dTAGv-1) | HaloPROTAC (HaloPROTAC-E) |
| DC50 | ~0.2 nM[1][2] | ~3-10 nM | ~3-10 nM |
| Degradation Half-Life (T1/2) | ~13-67 min | ~62-82 min | ~20-120 min |
| Maximum Degradation (Dmax) | >90% | ~95% | ~95% |
| Reversibility | High | Lower, target-dependent | Moderate |
| "Hook" Effect | No | Yes | Minimal |
| Table 1: Comparative performance of AID2, dTAG, and HaloPROTAC systems. Data is aggregated from studies on various cell lines and target proteins and should be considered as a general reference. |
Mechanisms of Action
Each degron system employs a unique strategy to induce protein degradation.
This compound in the AID2 System
The AID2 system is a refined version of the original auxin-inducible degron system. It relies on the expression of a mutated plant-derived F-box protein, OsTIR1(F74G), which, in the presence of the synthetic auxin analog 5-Ph-IAA, recruits a target protein tagged with a minimal auxin-inducible degron (mAID) to the SCF E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation. The use of 5-Ph-IAA and the mutant OsTIR1(F74G) significantly reduces the leaky degradation observed with the original AID system and increases the system's sensitivity by over 1000-fold. The acetoxymethyl (AM) ester-modified 5-Ph-IAA, this compound, exhibits enhanced cell permeability, making it particularly effective for applications in organisms with challenging delivery barriers, such as C. elegans embryos.
dTAG System
The dTAG system utilizes a different small molecule-induced dimerization approach. A protein of interest is tagged with a mutant FKBP12 protein (FKBP12F36V). A heterobifunctional dTAG molecule, such as dTAG-13, contains a ligand that specifically binds to FKBP12F36V and another ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL). This brings the tagged protein into proximity with the E3 ligase, leading to its ubiquitination and degradation.
References
Assessing the Specificity of 5-Ph-IAA-AM-Induced Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-Ph-IAA-AM-based Auxin-Inducible Degron 2 (AID2) system with alternative protein degradation technologies, focusing on the specificity of induced protein degradation. Experimental data and detailed protocols are presented to support the assessment of on-target and off-target effects.
Introduction to Targeted Protein Degradation and the AID2 System
Targeted protein degradation (TPD) has emerged as a powerful strategy for modulating protein levels to study protein function and develop novel therapeutics. Unlike traditional inhibition, which only blocks a protein's activity, TPD eliminates the entire protein from the cell. The Auxin-Inducible Degron (AID) system is a popular TPD technology that allows for the rapid and reversible degradation of a protein of interest (POI).
The second-generation AID2 system utilizes a "bump-and-hole" strategy for improved specificity and efficiency.[1] It employs a mutated F-box protein, typically OsTIR1(F74G), and a "bumped" auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA).[1] this compound is a cell-permeable acetoxymethyl ester prodrug of 5-Ph-IAA, designed for enhanced efficacy in various biological systems, including C. elegans embryos.[2][3] Intracellular esterases hydrolyze this compound to release the active 5-Ph-IAA, which then promotes the interaction between the mutant TIR1 and a POI tagged with a mini AID (mAID) degron, leading to the POI's ubiquitination and subsequent degradation by the proteasome. This system is reported to have minimal leaky degradation in the absence of the inducer and high potency.
Comparative Analysis of Protein Degradation Systems
To assess the specificity of this compound-induced protein degradation, it is crucial to compare its performance with other widely used TPD technologies, such as the dTAG system. The dTAG system utilizes a similar principle of chemically induced proximity but employs a different ligand-receptor pair, typically a dTAG molecule that brings a target protein fused to a mutant FKBP12 (FKBP12F36V) tag into proximity with an E3 ligase.
The following table summarizes key performance metrics for the AID2 and dTAG systems based on available experimental data.
| Parameter | 5-Ph-IAA (AID2 System) | dTAG-13 (dTAG System) | dTAGv-1 (dTAG System) | Reference |
| Mechanism | Induces proximity between OsTIR1(F74G) and mAID-tagged protein | Induces proximity between CRL4-CRBN E3 ligase and FKBP12F36V-tagged protein | Induces proximity between CRL2-VHL E3 ligase and FKBP12F36V-tagged protein | |
| DC50 (HCT116 cells) | 0.2 nM | >1000 nM (inefficient in this cell line) | 1.1 nM | |
| Degradation Kinetics (t1/2) | ~15-30 minutes | Slower, protein-dependent | Faster than dTAG-13, protein-dependent | |
| Specificity | High, no detectable basal degradation reported | High, selective for FKBP12F36V fusion proteins | High, selective for FKBP12F36V fusion proteins | |
| Reversibility | Reversible upon washout | Reversible upon washout | Reversible upon washout | |
| In Vivo Applicability | Demonstrated in mice with 5-Ph-IAA | Demonstrated in mice | Not explicitly stated |
Experimental Protocols for Assessing Specificity
To rigorously evaluate the specificity of this compound-induced protein degradation, a combination of targeted and global proteomics approaches is recommended.
Western Blot Analysis for On-Target Degradation
This method provides a straightforward assessment of the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the mAID-tagged protein of interest and the corresponding F-box protein (e.g., OsTIR1(F74G)).
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for a defined period (e.g., 4, 8, 24 hours). For kinetic studies, use a fixed concentration and harvest cells at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the protein of interest, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curve.
-
Quantitative Mass Spectrometry for Global Off-Target Analysis
This unbiased approach provides a comprehensive view of the entire proteome to identify any unintended protein degradation. Tandem Mass Tag (TMT) labeling is a powerful technique for multiplexed quantitative proteomics.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells as described for the Western blot analysis. Treat cells with this compound at a concentration that achieves Dmax and a vehicle control. Include multiple biological replicates for each condition.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and lyse cells as described above.
-
-
Protein Digestion:
-
Quantify the protein concentration.
-
Take a standardized amount of protein (e.g., 100 µg) for each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
TMT Labeling:
-
Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction.
-
Combine the labeled samples into a single tube.
-
-
Peptide Fractionation and Cleanup:
-
Desalt the combined peptide mixture using a C18 column.
-
To increase proteome coverage, fractionate the peptides using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.
-
Downregulated proteins, other than the intended target, are potential off-targets.
-
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in assessing protein degradation specificity.
Caption: Experimental workflow for assessing protein degradation specificity.
Caption: Signaling pathway of this compound-induced protein degradation.
Conclusion
The this compound-based AID2 system offers a highly specific and potent method for targeted protein degradation. The "bump-and-hole" approach minimizes off-target effects and leaky degradation, making it a valuable tool for studying protein function with high temporal resolution. For rigorous assessment of its specificity, especially in the context of drug development, quantitative proteomics analysis is essential to complement traditional Western blotting. The experimental protocols provided in this guide offer a framework for researchers to confidently evaluate the on-target efficacy and off-target profile of this compound and other targeted protein degraders.
References
- 1. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 2. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TAG Degradation Platforms: R&D Systems [rndsystems.com]
Measuring Protein Half-Life: A Comparative Guide to 5-Ph-IAA-AM Treatment and Alternative Methods
For researchers in cellular biology and drug development, accurately measuring protein half-life is crucial for understanding protein dynamics and the efficacy of therapeutic interventions. The advent of targeted protein degradation technologies, such as the Auxin-Inducible Degron 2 (AID2) system utilizing 5-Ph-IAA-AM, has provided a powerful tool for these investigations. This guide offers a comprehensive comparison of the this compound method with traditional techniques like the Cycloheximide (CHX) Chase Assay and advanced proteomic approaches such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC).
Introduction to this compound and the AID2 System
The AID2 system allows for the rapid and specific degradation of a target protein. This is achieved by tagging the protein of interest with a mini auxin-inducible degron (mAID). In the presence of the cell-permeable compound this compound, the tagged protein is recognized by a plant-specific F-box protein, OsTIR1(F74G), which is co-expressed in the mammalian cells. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is a derivative of 5-Ph-IAA designed for improved cell permeability.
Comparison of Methods for Measuring Protein Half-Life
Each method for determining protein half-life has its own set of advantages and limitations. The choice of method often depends on the specific research question, the protein of interest, and the experimental system.
| Feature | This compound (AID2 System) | Cycloheximide (CHX) Chase Assay | SILAC (Stable Isotope Labeling) |
| Principle | Induces rapid and specific degradation of a tagged target protein. | Global inhibition of protein synthesis. | Metabolic labeling of proteins to distinguish between old and new populations. |
| Specificity | Highly specific to the tagged protein of interest. | Non-specific; affects all newly synthesized proteins. | Global, but allows for protein-specific quantification via mass spectrometry. |
| Speed of Onset | Very rapid, with degradation often initiated within minutes. | Rapid inhibition of translation. | Requires multiple cell divisions for complete labeling. |
| Potential for Off-Target Effects | Minimal, as the components are orthogonal to mammalian cells. | Can induce cellular stress responses and affect the degradation of short-lived regulatory proteins. | Minimal, as it relies on metabolic incorporation of non-toxic isotopes. |
| Reversibility | Degradation is reversible upon washout of this compound. | Inhibition of translation is reversible, but downstream effects may not be. | Not applicable in the same way; it's a labeling strategy. |
| Typical Half-Life Measurement Range | Suitable for short to medium half-lives (minutes to hours). | Best for proteins with relatively short half-lives due to cytotoxicity with prolonged treatment. | Can measure a wide range of half-lives, from hours to days. |
| Experimental Complexity | Requires genetic engineering to tag the protein and express OsTIR1. | Simple to perform, requiring only the addition of CHX to cell culture. | Requires specialized cell culture media, mass spectrometry expertise, and complex data analysis. |
Quantitative Data Comparison
| Protein | Method | Reported Half-Life | Cell Line |
| Various proteins | This compound (AID2) | 10 - 45 minutes | HCT116 |
| AID*-GFP | 5-Ph-IAA | ~15-34 minutes | C. elegans embryos |
| Slug | Cycloheximide Chase | ~40 minutes | CL1-5 |
| Various proteins | Cycloheximide Chase | Median of 43 minutes | Yeast |
| HIST1H1C | Dynamic SILAC | ~2242 hours | B-cells |
| AQP2 | Dynamic SILAC | Median of 31.2 hours (untreated) | mpkCCD |
Note: The half-life of a protein can vary significantly depending on the cell type, experimental conditions, and the specific protein being studied. The data above should be considered as illustrative examples.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of the key experimental protocols.
This compound Treatment for Protein Half-Life Measurement
This protocol assumes the successful generation of a stable cell line expressing the mAID-tagged protein of interest and the OsTIR1(F74G) F-box protein.
Materials:
-
Cell line expressing mAID-tagged protein and OsTIR1(F74G)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Apparatus for Western blotting
Procedure:
-
Seed the cells in multiple plates or wells to allow for harvesting at different time points.
-
Once the cells have reached the desired confluency, add this compound to the culture medium at the desired final concentration (e.g., 1 µM).
-
Incubate the cells and harvest them at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) after the addition of this compound. The 0-minute time point serves as the untreated control.
-
At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis using an antibody specific to the protein of interest. A loading control (e.g., GAPDH or β-actin) should also be blotted.
-
Quantify the band intensities for the target protein at each time point and normalize to the loading control.
-
Plot the normalized protein levels against time and fit the data to a one-phase decay curve to calculate the protein half-life.
Cycloheximide (CHX) Chase Assay
Materials:
-
Wild-type or experimental cell line
-
Complete cell culture medium
-
Cycloheximide (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease inhibitors
-
Apparatus for Western blotting
Procedure:
-
Seed cells as described for the this compound protocol.
-
Treat the cells with CHX at a final concentration that effectively inhibits protein synthesis without causing immediate cytotoxicity (e.g., 50-100 µg/mL).
-
Collect cell samples at various time points (e.g., 0, 30, 60, 120, 240, 480 minutes) after CHX addition.
-
Process the samples for Western blotting as described in the this compound protocol.
-
Analyze the data to determine the protein half-life.
SILAC for Protein Turnover Analysis
This is a simplified overview of a complex workflow.
Materials:
-
SILAC-compatible cell line
-
SILAC-specific cell culture medium (light, medium, and/or heavy) containing isotopically labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine)
-
Standard cell culture reagents
-
Mass spectrometer and liquid chromatography system
-
Software for proteomic data analysis
Procedure:
-
Labeling: Culture cells for at least five generations in "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.
-
Chase: At time point 0, switch the cells to "light" medium (containing normal amino acids).
-
Harvesting: Collect cell samples at multiple time points during the chase (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Preparation: Lyse the cells, combine equal amounts of protein from "heavy" and "light" samples (if using a reference), digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify the "heavy" and "light" peptide pairs. The ratio of heavy to light peptides over time reflects the rate of protein degradation. Calculate protein half-lives based on the decay of the "heavy" signal.
Visualizing the Workflows and Pathways
To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound induced protein degradation.
Caption: Comparison of experimental workflows.
Conclusion
The this compound-based AID2 system represents a significant advancement in the field of protein dynamics, offering a highly specific and rapid method for measuring protein half-life. While traditional methods like the CHX chase assay are simpler to implement, they suffer from a lack of specificity and potential cytotoxicity. SILAC, on the other hand, provides a global and quantitative view of protein turnover but requires specialized equipment and expertise. The choice of method will ultimately be guided by the specific experimental goals, the nature of the protein under investigation, and the available resources. For studies requiring precise temporal control and high specificity for a particular protein, the this compound system is an excellent choice.
Phenotypic Analysis to Confirm Protein Depletion: A Comparative Guide to 5-Ph-IAA-AM and Other Targeted Protein Degradation Technologies
For researchers, scientists, and drug development professionals, the ability to selectively deplete a target protein is a powerful tool for understanding its function and for therapeutic development. The auxin-inducible degron (AID) system, particularly its second iteration (AID2) utilizing 5-phenyl-indole-3-acetic acid (5-Ph-IAA) and its acetoxymethyl ester prodrug form, 5-Ph-IAA-AM, has emerged as a highly efficient method for rapid and reversible protein depletion.[1][2][3] This guide provides a comprehensive comparison of the this compound-based AID2 system with other prominent targeted protein degradation (TPD) technologies, supported by experimental data and detailed protocols for phenotypic analysis.
Comparison of Targeted Protein Degradation (TPD) Technologies
Several technologies have been developed to induce the degradation of specific proteins. These methods primarily differ in their mechanism of action, delivery, and the specific cellular machinery they co-opt. The most prominent among these are the AID2 system, Proteolysis-Targeting Chimeras (PROTACs), and tag-based systems like dTAG and HaloPROTAC.
The AID2 system employs a "bump-and-hole" strategy. A protein of interest is tagged with a minimal auxin-inducible degron (mAID). In the presence of 5-Ph-IAA or this compound, the tagged protein is recognized by a mutated F-box protein, TIR1(F79G), which is part of an E3 ubiquitin ligase complex, leading to ubiquitination and subsequent proteasomal degradation.[2] The use of the mutated TIR1 and the synthetic auxin analog significantly reduces the "leaky" degradation seen in the original AID system and allows for the use of much lower, less toxic concentrations of the inducing molecule. This compound is a more cell-permeable version of 5-Ph-IAA, making it particularly effective in organisms with challenging cell barriers, such as C. elegans embryos.
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and degradation of the target protein. Unlike the AID2 system, PROTACs do not require genetic tagging of the target protein, making them a powerful tool for targeting endogenous proteins without genetic modification. However, the development of a specific PROTAC for each new target can be a complex and lengthy process.
Tag-based systems like dTAG and HaloPROTAC are conceptually similar to the AID2 system in that they require the target protein to be fused with a specific tag. The dTAG system uses the FKBP12(F36V) mutant protein as a tag, which can be targeted for degradation by a specific dTAG degrader molecule. HaloPROTACs target proteins fused with a HaloTag. These systems offer rapid and efficient degradation but, like the AID2 system, necessitate genetic modification of the target protein.
Quantitative Performance Comparison
The choice of a TPD technology often depends on factors such as the desired speed and extent of protein depletion, the reversibility of the effect, and the experimental system being used. The following table summarizes key performance metrics for the AID2 system, PROTACs, and dTAG.
| Feature | This compound (AID2 System) | PROTACs | dTAG System |
| Degradation Efficiency (Dmax) | >95% for many targets | Typically 70-98% | >95% for many targets |
| Potency (DC50) | Sub-nanomolar to low nanomolar range | Highly variable, from sub-nanomolar to micromolar | Low nanomolar range |
| Degradation Half-life (t1/2) | 15-45 minutes | Highly variable, from minutes to hours | Approximately 1-2 hours |
| Reversibility | Rapid and efficient recovery upon washout | Variable, can be persistent | Reversible, but recovery can be slower than AID2 |
| Requirement for Tagging | Yes (mAID tag) | No | Yes (FKBP12(F36V) tag) |
| Inducer Molecule | 5-Ph-IAA or this compound | Target-specific PROTAC molecule | dTAG degrader molecule |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
References
Comparative studies of different auxin analogs for the AID2 system
For Researchers, Scientists, and Drug Development Professionals
The Auxin-Inducible Degron 2 (AID2) system represents a significant advancement in targeted protein degradation, offering researchers precise control over protein levels. This guide provides a comparative analysis of different auxin analogs used with the AID2 system, supported by experimental data, to aid in the selection of the most appropriate analog for specific research needs.
Overcoming the Limitations of the Original AID System
The first-generation Auxin-Inducible Degron (AID) system, while revolutionary, suffered from notable drawbacks. These included "leaky" degradation of the target protein in the absence of auxin and the requirement for high, often cytotoxic, concentrations of the natural auxin, indole-3-acetic acid (IAA).[1][2] The development of the AID2 system, which pairs a mutant version of the F-box protein TIR1 (e.g., OsTIR1(F74G) or AtTIR1(F79G)) with synthetic auxin analogs, has largely overcome these issues.[1][2][3] This "bump-and-hole" strategy enhances the specificity of the interaction between the TIR1 mutant and the auxin analog, leading to more efficient and controlled protein degradation.
Comparative Performance of Auxin Analogs
The efficacy of the AID2 system is critically dependent on the choice of the auxin analog. The most commonly employed and studied analogs are 5-Phenyl-IAA (5-Ph-IAA) and 5-Adamantyl-IAA (5-Ad-IAA), along with a cell-permeable derivative, 5-Ph-IAA-AM. Below is a summary of their performance based on available experimental data.
| Auxin Analog | TIR1 Mutant | Target Protein/System | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) | Half-life (T1/2) | Key Advantages | Disadvantages |
| 5-Ph-IAA | OsTIR1(F74G) | mAID-tagged reporter | ~17.0 nM (at 6h) | >95% | ~62.3 min | High potency, low cytotoxicity, minimal leaky degradation. | Reduced permeability in some systems (e.g., C. elegans embryos). |
| 5-Adamantyl-IAA | OsTIR1(F74A/G) | Various | Data not consistently reported in direct comparison with 5-Ph-IAA | Not specified | Not specified | Potentially higher affinity for some TIR1 mutants. | In vivo efficacy can be limited by rapid clearance. |
| This compound | AtTIR1(F79G) | AID*-tagged reporter in C. elegans embryos | Not specified | Enhanced degradation in embryos compared to 5-Ph-IAA. | Not specified | Increased permeability, particularly in systems with biological barriers like eggshells. | Requires intracellular esterases to be converted to the active 5-Ph-IAA form. |
| IAA (for comparison) | Wild-type TIR1 | Various | High µM range | Variable | Slower than AID2 analogs | Readily available | High leaky degradation, potential for cytotoxicity at effective concentrations. |
Disclaimer: The quantitative data presented in this table are compiled from various studies. Direct comparison may be limited due to differences in experimental systems, cell types, and methodologies.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the AID2 system and the experimental approaches for comparing auxin analogs, the following diagrams illustrate the key processes.
References
- 1. The AID2 system offers a potent tool for rapid, reversible, or sustained degradation of essential proteins in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An engineered, orthogonal auxin analog/AtTIR1(F79G) pairing improves both specificity and efficacy of the auxin degradation system in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Ph-IAA-AM: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of 5-Ph-IAA-AM (5-Phenyl-1H-indole-3-acetic acid acetoxymethyl ester), a membrane-permeable prodrug used in the Auxin-Inducible Degron (AID2) system.
Proper handling and disposal of this compound are critical to maintaining a safe laboratory environment and adhering to regulatory standards. This guide outlines the recommended procedures for disposal, emphasizing safety and environmental responsibility.
Disposal Procedures
The primary methods for the disposal of this compound involve chemical inactivation through incineration or, where possible, recycling. Always consult with your institution's environmental health and safety (EHS) office and local authorities to ensure compliance with all federal, state, and local regulations.[1]
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before proceeding with any disposal method, contact your regional authorities and institutional EHS office to understand the specific requirements for chemical waste disposal.[1]
-
Recycling: If possible and permitted by local regulations, recycling the chemical is a preferred option.[1]
-
Chemical Incineration: A common and effective method for the disposal of this compound is to dissolve or mix the material with a combustible solvent. This solution can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system to neutralize harmful combustion byproducts.[1]
-
Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] When preparing for incineration, use a combustible solvent that is compatible with the incinerator's capabilities.
-
-
Personal Protective Equipment (PPE): Throughout the handling and disposal process, it is crucial to wear appropriate PPE, including gloves, and safety goggles. Handling should be performed in a well-ventilated area to prevent inhalation of any dust or fumes.
-
Waste Collection: Collect all this compound waste in appropriately labeled, sealed containers. Do not mix with incompatible waste streams.
Handling and Storage Considerations
Proper handling and storage are essential to minimize risks and prevent accidental release.
| Parameter | Recommendation | Source |
| Storage Temperature | Store at or below -20°C. | |
| Handling Precautions | Perform handling in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | |
| Stock Solution Storage | A 50 mM stock solution in DMSO should be stored below -20°C. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Ph-IAA-AM
For researchers and scientists in the fast-paced world of drug development, the proper handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 5-Ph-IAA-AM, a membrane-permeable prodrug-type inducer for the Auxin-Inducible Degron 2 (AID2) system. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your experimental outcomes.
Immediate Safety and Handling Protocols
This compound should be handled by suitably qualified and experienced scientists in an appropriately equipped and authorized facility.[1] The following table summarizes the crucial safety information.
| Hazard Category | Personal Protective Equipment (PPE) | First Aid Measures |
| Inhalation | Respiratory protection (e.g., filtering half mask) | Remove victim to fresh air and keep at rest. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Chemical-resistant gloves (neoprene or nitrile rubber), lab coat/protective suit | Remove contaminated clothing immediately. Rinse skin with water/shower. If irritation or rash occurs, get medical attention.[1] |
| Eye Contact | Safety goggles or a face shield | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Ingestion | N/A | Rinse mouth. Get medical advice/attention if you feel unwell.[1] |
Storage and Stability: Store this compound at -20°C for long-term stability (up to 3 years as a powder). Stock solutions in a solvent can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the packaging.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) when handling the container.
-
Store the compound at the recommended temperature of -20°C in a designated and clearly labeled area.
2. Preparation of Stock Solutions:
-
All work should be conducted in a chemical fume hood.
-
To prepare a 50 mM stock solution, dissolve 5 mg of this compound in 310 μL of DMSO.
-
For other concentrations, adjust the solvent volume accordingly. For instance, to prepare a 100 mM stock solution of the related compound 5-Ph-IAA, approximately 100 mg of the powder is dissolved in 3.98 mL of 96% ethanol.
-
Protect the solution from light by using an opaque tube or wrapping the tube in aluminum foil.
3. Experimental Use:
-
When diluting the stock solution for experiments, continue to work in a fume hood and wear appropriate PPE.
-
For cell-based assays, further dilutions should be made in the appropriate cell culture medium.
-
For experiments with organisms like C. elegans, the compound can be added to the culture plates.
4. Disposal Plan:
-
All waste materials, including empty vials, pipette tips, and contaminated gloves, should be collected in a designated hazardous waste container.
-
Unused this compound and its solutions should be treated as chemical waste.
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
Always adhere to all federal, state, and local regulations for chemical waste disposal.
Experimental Protocol: Inducing Protein Degradation in C. elegans Embryos
This protocol is adapted for the use of the eggshell-permeable this compound to induce protein degradation in C. elegans embryos, a key application for this compound.
Materials:
-
This compound
-
M9 buffer
-
Polystyrene beads (20 µm diameter)
-
C. elegans strain expressing the protein of interest tagged with an auxin-inducible degron (AID*) and the F-box protein TIR1 (e.g., AtTIR1(F79G)::mRuby).
-
Microscope with fluorescence imaging capabilities.
Procedure:
-
Prepare a 50 µM working solution of this compound: Dilute the stock solution of this compound in M9 buffer. Add polystyrene beads to the buffer.
-
Embryo Collection: Pick laid embryos from adult animals.
-
Treatment: Place the collected embryos into a drop of the 50 µM this compound solution in M9 buffer.
-
Incubation and Imaging: Monitor the embryos under a microscope. Capture time-lapse images at regular intervals (e.g., every 3 minutes) to observe the degradation of the AID*-tagged protein, which is typically visualized by the loss of a fluorescent signal (e.g., GFP). The fluorescence is expected to drop to its minimum within 30-50 minutes after exposure.
-
Data Analysis: Quantify the fluorescence intensity over time to determine the kinetics of protein degradation.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
